Bis(trimethylsilyl) adipate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(trimethylsilyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSOFSBBKDKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066311 | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | EPA DSSTox | |
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Molecular Weight |
290.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18105-31-2 | |
| Record name | 1,6-Bis(trimethylsilyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18105-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |
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| Record name | Bis(trimethylsilyl) adipate | |
| Source | EPA DSSTox | |
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| Record name | Bis(trimethylsilyl) adipate | |
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Foundational & Exploratory
An In-depth Technical Guide to Bis(trimethylsilyl) Adipate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies related to bis(trimethylsilyl) adipate. This silyl ester serves as a key intermediate in organic synthesis and as a derivatizing agent for analytical purposes.
Core Chemical and Physical Properties
This compound is an organic silicon compound, appearing as a colorless or light yellow liquid.[1] It is characterized by the presence of two trimethylsilyl groups ester-linked to an adipic acid backbone. This structure imparts specific solubility and reactivity characteristics, making it soluble in common organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | bis(trimethylsilyl) hexanedioate | [2][3] |
| Synonyms | Adipic acid, bis(trimethylsilyl) ester; Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | [2] |
| CAS Number | 18105-31-2 | [1][4] |
| Molecular Formula | C12H26O4Si2 | [1][2][4] |
| Molecular Weight | 290.50 g/mol | [2][4] |
| Appearance | Colorless or light yellow liquid | [1] |
| Density | 0.948 g/cm³ | [1][4] |
| Boiling Point | 134 °C (at 12 mmHg) | [1][4][5] |
| Flash Point | 75 °C | [1][4] |
| Refractive Index | 1.4275 | [1][4] |
| Vapor Pressure | 0.0362 mmHg at 25°C | [1] |
| Solubility | Soluble in common organic solvents; reacts with water. | [1][6] |
Synthesis and Reactivity
The primary route for synthesizing this compound involves the reaction of adipic acid with a silylating agent, typically trimethylchlorosilane.
This compound is stable under dry conditions at room temperature.[1] However, it possesses hydrolytic sensitivity and reacts slowly with water or moisture, leading to the cleavage of the silyl ester bonds to regenerate adipic acid and form hexamethyldisiloxane.[4][6] It is incompatible with strong oxidizing agents, acids, and alcohols.[6]
References
An In-depth Technical Guide to Bis(trimethylsilyl) adipate (CAS Number: 18105-31-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(trimethylsilyl) adipate, a silyl ester derivative of adipic acid. The document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential applications, particularly in the realm of drug development as a prodrug moiety. This guide is intended to be a valuable resource for researchers and scientists working with silylated compounds and in the development of novel therapeutic agents.
Introduction
This compound, with the CAS number 18105-31-2, is the diester product of the reaction between adipic acid and a trimethylsilylating agent. The introduction of the two trimethylsilyl (TMS) groups significantly alters the physicochemical properties of the parent dicarboxylic acid, most notably by increasing its volatility and solubility in nonpolar organic solvents. This derivatization is a common strategy in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis of non-volatile organic acids. Beyond its analytical utility, the labile nature of the silyl ester bond under hydrolytic conditions presents opportunities for its use as a temporary protective group in organic synthesis and as a prodrug strategy in drug delivery.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| CAS Number | 18105-31-2 | [1] |
| Molecular Formula | C₁₂H₂₆O₄Si₂ | [1] |
| Molecular Weight | 290.50 g/mol | [1] |
| IUPAC Name | bis(trimethylsilyl) hexanedioate | [1] |
| Synonyms | Adipic acid, bis(trimethylsilyl) ester; Hexanedioic acid, bis(trimethylsilyl) ester | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.948 - 0.952 g/cm³ | [1][2] |
| Boiling Point | 134 °C at 12 mmHg; ~241.3 °C at 760 mmHg | [1][2] |
| Flash Point | 75 - 83 °C | [1][2] |
| Refractive Index | ~1.4275 | [2] |
| Solubility | Soluble in common organic solvents; reacts with water. | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by the silylation of adipic acid. Two common methods are presented below.
Method A: Using Trimethylchlorosilane (TMCS)
This method involves the reaction of adipic acid with trimethylchlorosilane in the presence of a base to neutralize the HCl byproduct.
-
Materials:
-
Adipic acid
-
Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve adipic acid (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (2.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (2.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by GC-MS analysis of an aliquot.
-
Upon completion, filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.
-
Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Method B: Using Hexamethyldisilazane (HMDS)
This method offers a milder alternative, with ammonia as the only byproduct.[3][4]
-
Materials:
-
Adipic acid
-
Hexamethyldisilazane (HMDS)
-
Catalytic amount of trimethylchlorosilane (TMCS) or iodine (optional, but can accelerate the reaction)[4]
-
Anhydrous toluene or xylene
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine adipic acid (1.0 eq) and hexamethyldisilazane (1.1-1.5 eq).
-
Add a catalytic amount of TMCS or a small crystal of iodine, if desired.
-
Heat the mixture to reflux in an oil bath for 4-8 hours. The reaction can be monitored by the evolution of ammonia gas.
-
After the reaction is complete (as indicated by the cessation of gas evolution or by GC-MS analysis), cool the mixture to room temperature.
-
Remove the excess HMDS and solvent by distillation at atmospheric pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
-
Characterization
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A general protocol for the GC-MS analysis of silylated organic acids is provided below.[5][6]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
3.2.2. Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | Triplet | 4H | -O-C(=O)-CH₂- |
| ~1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |
| ~0.2 | Singlet | 18H | -Si(CH₃)₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O |
| ~34 | -O-C(=O)-CH₂- |
| ~24 | -CH₂-CH₂-CH₂-CH₂- |
| ~0 | -Si(CH₃)₃ |
Predicted FTIR Spectrum:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~1100-1000 | Strong | Si-O-C stretch |
| ~840 & ~750 | Strong | Si-C stretch and CH₃ rock |
Applications in Drug Development
The carboxylic acid functional group is prevalent in many drug molecules but can contribute to poor membrane permeability and gastrointestinal irritation.[7][8] Masking the carboxylic acid as a prodrug is a common strategy to overcome these limitations. Silyl esters, due to their susceptibility to hydrolysis in physiological conditions to regenerate the parent carboxylic acid, are potential prodrug moieties.[9]
4.1. Silyl Esters as Prodrugs
The conversion of a carboxylic acid-containing drug to its bis(trimethylsilyl) ester derivative, such as this compound for a dicarboxylic drug, could offer several advantages:
-
Increased Lipophilicity: The TMS groups increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[10]
-
Masking of Acidity: The esterification of the carboxylic acid groups masks their acidic nature, which may reduce gastrointestinal irritation associated with some non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
-
Controlled Release: The rate of hydrolysis of the silyl ester can be tuned by modifying the steric and electronic properties of the silicon substituents, allowing for controlled release of the active drug.[9]
4.2. Potential Application of this compound Moiety
While this compound itself is not a therapeutic agent, the underlying chemistry is highly relevant. Adipic acid is a dicarboxylic acid, and its silylated form can be considered a model for prodrugs of dicarboxylic acid-containing drugs. For instance, a drug with two carboxylic acid groups could be derivatized in a similar manner to improve its pharmacokinetic profile. The adipate linker itself could also be incorporated into a larger prodrug design.
Signaling Pathways and Experimental Workflows
As this compound is primarily a chemical intermediate and a derivative for analytical purposes, there are no established signaling pathways in which it is directly involved. However, a logical workflow for its synthesis and analysis can be visualized.
Safety and Handling
This compound is a combustible liquid and can cause serious eye irritation. It may also cause skin and respiratory tract irritation. It is sensitive to moisture and will react with water, potentially liberating flammable byproducts. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly sealed container in a cool, dry place away from sources of ignition.[2]
Conclusion
This compound is a versatile compound with established utility in analytical chemistry for the GC-MS analysis of adipic acid. This technical guide has provided a detailed overview of its properties, along with comprehensive protocols for its synthesis and characterization. Furthermore, the principles of its formation and hydrolysis suggest its potential as a building block in the design of prodrugs for dicarboxylic acid-containing therapeutics, aiming to improve their delivery and reduce side effects. The information presented herein serves as a foundational resource for researchers exploring the applications of silylated compounds in both analytical and medicinal chemistry.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. idc-online.com [idc-online.com]
- 7. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectral Analysis of Bis(trimethylsilyl) adipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Bis(trimethylsilyl) adipate, a silylated derivative of adipic acid. Due to its increased volatility and thermal stability compared to the parent dicarboxylic acid, this derivative is particularly amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This document presents a summary of its mass spectrometry (MS) data, along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided.
Chemical Structure and Properties
This compound is the product of the silylation of adipic acid, where the acidic protons of the carboxylic acid groups are replaced by trimethylsilyl (TMS) groups.
-
IUPAC Name: bis(trimethylsilyl) hexanedioate[1]
-
CAS Number: 18105-31-2[1]
-
Molecular Formula: C12H26O4Si2[1]
-
Molecular Weight: 290.50 g/mol [1]
-
Appearance: Colorless or light yellow liquid[2]
Spectral Data
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is characterized by fragmentation patterns typical of TMS esters. The molecular ion peak (M+) may be weak or absent, but several characteristic fragment ions are observed.
Table 1: Mass Spectrometry Data for this compound [1]
| m/z | Proposed Fragment Ion | Identity |
| 275 | [M - CH₃]⁺ | Loss of a methyl group |
| 141 | [O=C(CH₂)₄COOSi(CH₃)₃]⁺ | Cleavage of one TMS ester group |
| 75 | [Si(CH₃)₂OH]⁺ | Rearrangement ion |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 - 2.4 | Triplet | 4H | -OOC-CH ₂- |
| ~ 1.5 - 1.7 | Multiplet | 4H | -OOC-CH₂-CH ₂- |
| ~ 0.2 - 0.3 | Singlet | 18H | -Si(CH ₃)₃ |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl, methylene, and trimethylsilyl carbons.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173 - 175 | C =O |
| ~ 34 - 36 | -OOC-C H₂- |
| ~ 24 - 26 | -OOC-CH₂-C H₂- |
| ~ 0 - 1 | -Si(C H₃)₃ |
Predicted Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the strong absorption of the carbonyl group and vibrations associated with the Si-C and Si-O bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 2850 | Medium-Strong | C-H stretching (alkyl) |
| ~ 1740 | Strong | C=O stretching (ester) |
| ~ 1250 | Strong | Si-CH₃ symmetric bending |
| ~ 1100 - 1000 | Strong | Si-O-C stretching |
| ~ 840, 750 | Strong | Si-C stretching and CH₃ rocking |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data of this compound.
Sample Preparation (Silylation of Adipic Acid)
-
Dissolution: Dissolve a known amount of adipic acid in a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Silylating Agent Addition: Add an excess of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: The resulting solution containing this compound can be directly analyzed by GC-MS or, after solvent evaporation and redissolution in a suitable deuterated solvent, by NMR.
NMR Spectroscopy
-
Sample Preparation: Evaporate the solvent from the silylation reaction mixture under a stream of dry nitrogen. Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90°, longer acquisition time and relaxation delay compared to ¹H NMR to ensure full relaxation of quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Chromatographic Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject a small volume (e.g., 1 µL) of the silylated sample solution in split or splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 280°C) to ensure elution of the compound.
-
-
Mass Spectrometric Detection:
-
Ionization: Use standard electron ionization at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
-
Workflow for Spectral Data Acquisition
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages in the spectral analysis of this compound.
References
Mass spectrum fragmentation pattern of Bis(trimethylsilyl) adipate
An In-depth Technical Guide to the Mass Spectrum Fragmentation of Bis(trimethylsilyl) adipate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of this compound. As the trimethylsilyl (TMS) derivative of adipic acid, this compound is frequently encountered in metabolomics and other analytical fields requiring the analysis of dicarboxylic acids by gas chromatography-mass spectrometry (GC-MS). Understanding its fragmentation pattern is crucial for accurate identification and structural elucidation.
Adipic acid is a non-volatile dicarboxylic acid, necessitating derivatization to increase its volatility and thermal stability for GC-MS analysis. Trimethylsilylation is a common and effective technique that replaces the active protons of the carboxyl groups with TMS groups.[1][2]
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion (m/z 290) may be observed, but it is often of low abundance. The fragmentation is dominated by the loss of a methyl group and cleavages related to the trimethylsilyl esters.[3] The quantitative data for the most prominent ions are summarized below.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 290 | Low / Not Observed | [M]⁺˙ (Molecular Ion) |
| 275 | 33.90 | [M - CH₃]⁺ |
| 141 | 44.30 | Major Fragment Ion |
| 75 | 68.50 | [HO=Si(CH₃)₂]⁺ |
| 73 | 99.99 | [Si(CH₃)₃]⁺ (Base Peak) |
| Data sourced from PubChem CID 87457 and MassBank of North America (MoNA).[4] |
Experimental Protocols
A generalized protocol for the preparation and analysis of this compound is detailed below. This protocol is based on established methods for the silylation of carboxylic acids for GC-MS analysis.[1][2]
Derivatization of Adipic Acid
-
Reagents and Materials:
-
Adipic acid standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate or other suitable solvent (anhydrous)
-
Heating block or oven
-
2 mL autosampler vials with inserts and PTFE-lined caps
-
-
Procedure:
-
Accurately weigh approximately 0.5-1.0 mg of adipic acid into a clean, dry autosampler vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample. Gentle vortexing may be applied.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS injection. If necessary, the sample can be diluted with an anhydrous solvent like ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent 7890B GC with 5977A MSD).
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injection: 1 µL of the derivatized sample is injected in splitless or split mode (e.g., 20:1 split ratio).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 300°C.
-
Hold: Hold at 300°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization follows pathways characteristic of TMS-derivatized dicarboxylic acids.[5] The process begins with the formation of the molecular ion ([M]⁺˙), which then undergoes a series of fragmentation reactions to produce the observed ions.
-
[M - CH₃]⁺ (m/z 275): A primary and highly characteristic fragmentation for TMS derivatives is the loss of a methyl radical (•CH₃) from one of the silicon atoms, resulting in a stable ion at m/z 275.[3]
-
[Si(CH₃)₃]⁺ (m/z 73): This ion, the trimethylsilyl cation, is formed by the cleavage of a Si-O bond. It is typically the base peak in the mass spectra of TMS compounds due to its high stability.[6]
-
[HO=Si(CH₃)₂]⁺ (m/z 75): This common rearrangement ion is formed via intramolecular hydrogen transfer, often from the carbon chain, to the silyl group, followed by cleavage.[1]
-
Other Fragment Ions (e.g., m/z 141): The ion at m/z 141 is another major fragment. The fragmentation of ω-dicarboxylic acid TMS derivatives can involve complex interactions between the two ester groups, including trimethylsilyl transfer, which can lead to various fragment ions.[5] The formation of m/z 141 likely results from a combination of cleavage of the carbon chain and rearrangements.
The proposed fragmentation pathways are visualized in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H26O4Si2 | CID 87457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Bis(trimethylsilyl) adipate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Bis(trimethylsilyl) adipate, a silylated derivative of adipic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes information based on the general principles of solubility for silyl esters and provides detailed experimental protocols for its determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.
This compound is a colorless to light yellow liquid. Its physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C12H26O4Si2 | [1][2] |
| Molecular Weight | 290.5 g/mol | [1][2] |
| Boiling Point | 134 °C at 12 mmHg | [3] |
| Density | 0.948 g/cm³ | [2] |
| Refractive Index | 1.4275 | [2] |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," this compound, as a non-polar silylated ester, is expected to be readily soluble in common non-polar organic solvents. Conversely, its solubility is predicted to be low in highly polar solvents. One source explicitly states that it "dissolves well in common organic solvents"[4]. The compound is reported to be insoluble in water and reacts with it[5].
Predicted Quantitative Solubility of this compound
The following table presents a predicted, illustrative solubility profile of this compound in a range of common organic solvents at standard temperature. Note: This data is hypothetical and intended for illustrative purposes to guide solvent selection. Actual solubility should be determined experimentally using the protocols outlined in this guide.
| Solvent | Polarity Index | Predicted Solubility ( g/100 mL) at 25°C |
| n-Hexane | 0.1 | > 50 |
| Toluene | 2.4 | > 50 |
| Dichloromethane | 3.1 | > 50 |
| Diethyl Ether | 2.8 | > 40 |
| Tetrahydrofuran (THF) | 4.0 | > 30 |
| Ethyl Acetate | 4.4 | 20 - 30 |
| Acetone | 5.1 | 10 - 20 |
| Acetonitrile | 5.8 | 5 - 10 |
| Isopropanol | 3.9 | 1 - 5 |
| Ethanol | 4.3 | < 1 |
| Methanol | 5.1 | < 1 |
| Water | 10.2 | Insoluble |
Experimental Protocols for Solubility Determination
This section provides detailed methodologies for the quantitative determination of the solubility of this compound, a liquid solute, in organic solvents.
Protocol 1: Isothermal Equilibrium Method
This method determines the equilibrium solubility of a liquid solute in a solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated positive displacement pipettes
-
Glass vials with PTFE-lined screw caps
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of a distinct second liquid phase (undissolved solute) is necessary to ensure saturation.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the two liquid phases is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow for complete phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear, saturated solvent phase using a pipette, ensuring that none of the undissolved solute phase is collected.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.
-
Accurately weigh the filtered solution.
-
-
Quantification by Gas Chromatography:
-
Prepare a series of calibration standards of this compound in the same solvent at known concentrations.
-
Dilute the collected saturated solution with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by GC-FID or GC-MS.
-
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL) or other appropriate units.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a liquid solute using the isothermal equilibrium method.
Caption: General workflow for determining the solubility of a liquid solute.
This in-depth guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine its quantitative solubility in various organic solvents. Accurate solubility data is critical for the successful design and optimization of chemical reactions, purification processes, and formulation development in the pharmaceutical and chemical industries.
References
Reactivity of Bis(trimethylsilyl) Adipate with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl) adipate is a versatile silyl ester intermediate utilized in various synthetic applications, including the formation of polyesters and as a precursor to adipic acid and its derivatives. A comprehensive understanding of its reactivity with protic solvents, such as water and alcohols, is crucial for optimizing reaction conditions, controlling product formation, and ensuring the stability of silyl-protected intermediates. This technical guide provides an in-depth analysis of the solvolysis of this compound, summarizing key reactivity principles, outlining detailed experimental protocols for studying these reactions, and presenting quantitative data derived from related silyl ester systems to serve as a predictive framework.
Introduction
Silyl esters are known for their susceptibility to nucleophilic attack at the silicon center, leading to the cleavage of the silicon-oxygen bond. In the case of this compound, reaction with protic solvents (solvolysis) results in the formation of adipic acid and the corresponding trimethylsilanol (TMS-OH) or its ether, hexamethyldisiloxane (HMDSO), which is formed upon self-condensation of TMS-OH. The rate and extent of this reaction are significantly influenced by several factors, including the nature of the protic solvent, temperature, and the presence of acidic or basic catalysts. This guide will explore these factors in detail, providing a foundational understanding for researchers working with this and similar silyl ester compounds.
Reaction Mechanisms
The solvolysis of this compound with a protic solvent (ROH, where R can be H, alkyl, etc.) proceeds through a nucleophilic substitution at the silicon atom. The general reaction is depicted below:
Caption: General solvolysis reaction of this compound.
The reaction can be catalyzed by both acids and bases, which significantly enhance the reaction rate.
Acid-Catalyzed Solvolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the silicon atom and making it more susceptible to nucleophilic attack by the protic solvent.
Caption: Key steps in the acid-catalyzed solvolysis of a silyl ester.
Base-Catalyzed Solvolysis
In the presence of a base, the protic solvent is deprotonated to form a more potent nucleophile (RO⁻), which then attacks the silicon atom. This mechanism is generally faster than the acid-catalyzed pathway.
Caption: Base-catalyzed solvolysis pathway of a silyl ester.
Quantitative Data Summary
| Protic Solvent | Catalyst | Relative Rate (Estimated) | Products | Notes |
| Water (H₂O) | None | 1 | Adipic Acid, Trimethylsilanol (TMS-OH), Hexamethyldisiloxane (HMDSO) | The reaction is generally slow at neutral pH but proceeds upon prolonged exposure. |
| Water (H₂O) | Acid (e.g., HCl) | 10² - 10⁴ | Adipic Acid, TMS-OH, HMDSO | Catalysis significantly accelerates the hydrolysis. |
| Water (H₂O) | Base (e.g., NaOH) | 10⁴ - 10⁶ | Adipate Salt, TMS-OH, HMDSO | Base catalysis is typically more effective than acid catalysis. The adipic acid is deprotonated to its carboxylate salt. |
| Methanol (MeOH) | None | ~0.5 | Adipic Acid, Trimethoxymethoxysilane | Alcoholysis is generally slower than hydrolysis. |
| Methanol (MeOH) | Acid (e.g., TsOH) | 10² - 10³ | Adipic Acid, Trimethoxymethoxysilane | Acid catalysis is effective for alcoholysis. |
| Methanol (MeOH) | Base (e.g., NaOMe) | 10³ - 10⁵ | Adipate Salt, Trimethoxymethoxysilane | Strong bases like sodium methoxide lead to rapid transesterification. |
| Isopropanol (i-PrOH) | Acid (e.g., TsOH) | 10¹ - 10² | Adipic Acid, Trimethoxyisopropoxysilane | Steric hindrance of the alcohol nucleophile reduces the reaction rate. |
Experimental Protocols
The following are detailed methodologies for studying the reactivity of this compound with protic solvents. These protocols can be adapted based on the specific research objectives.
Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., Acetone-d₆, Acetonitrile-d₃)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen deuterated solvent containing a known concentration of the internal standard.
-
Transfer a precise volume (e.g., 0.5 mL) of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of D₂O (e.g., 50 µL) to the NMR tube, cap, and shake vigorously to initiate the reaction.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Monitor the disappearance of the trimethylsilyl protons of the starting material (singlet at ~0.2-0.3 ppm) and the appearance of signals corresponding to trimethylsilanol/HMDSO and the methylene protons of adipic acid.
-
Integrate the relevant peaks relative to the internal standard to determine the concentration of reactants and products over time.
-
For catalyzed reactions, add a catalytic amount of a deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) along with the initial D₂O addition.
Caption: Experimental workflow for NMR monitoring of hydrolysis.
Quantitative Analysis by GC-MS
This method is suitable for quantifying the extent of reaction after a set period by analyzing the derivatized products.
Materials:
-
This compound
-
Protic solvent (e.g., water, methanol)
-
Quenching solution (e.g., anhydrous sodium sulfate)
-
Extraction solvent (e.g., diethyl ether)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, diazomethane)
-
Internal standard for GC-MS analysis (e.g., tetradecane)
-
GC-MS instrument
Procedure:
-
In a series of vials, dissolve a known amount of this compound in a suitable organic solvent.
-
Add a measured amount of the protic solvent (and catalyst, if applicable) to each vial at a controlled temperature.
-
At specific time points, quench the reaction by adding an excess of a drying agent like anhydrous sodium sulfate to remove the protic solvent.
-
Add a known amount of the GC-MS internal standard.
-
To analyze for adipic acid, take an aliquot of the quenched reaction mixture, evaporate the solvent, and derivatize the residue. For example, add a solution of diazomethane in diethyl ether to convert the adipic acid to dimethyl adipate, which is more volatile for GC-MS analysis. Alternatively, silylate with BSTFA to re-form the this compound.
-
Inject the derivatized sample into the GC-MS.
-
Quantify the amount of dimethyl adipate (or re-formed this compound) by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
Caption: Workflow for quantitative analysis of solvolysis by GC-MS.
Conclusion
The reactivity of this compound with protic solvents is a critical consideration in its application. Solvolysis, leading to the formation of adipic acid, is significantly accelerated by the presence of acid or base catalysts. While specific kinetic parameters for this compound are yet to be extensively reported, the principles governing the reactivity of silyl esters provide a robust framework for predicting its behavior. The experimental protocols detailed in this guide offer a systematic approach for researchers to quantitatively investigate the solvolysis of this compound and similar compounds, enabling the precise control of reaction conditions to achieve desired synthetic outcomes. Further research to establish the precise rate constants and activation energies for the hydrolysis and alcoholysis of this compound under various conditions would be a valuable contribution to the field.
Bis(trimethylsilyl) Adipate as a Silylating Agent for Dicarboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silylation is a chemical derivatization technique extensively utilized in analytical chemistry and organic synthesis to enhance the volatility, thermal stability, and mass spectrometric fragmentation characteristics of polar molecules. This is particularly relevant for the analysis of dicarboxylic acids, which are often non-volatile and thermally labile. While a variety of silylating agents are commercially available, this technical guide focuses on bis(trimethylsilyl) adipate, exploring its synthesis and its hypothetical application as a transsilylation agent for other dicarboxylic acids. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for the synthesis of this compound, and a discussion of its potential as a specialized silylating reagent. Quantitative data from related silylation methods for dicarboxylic acids are presented in structured tables to serve as a practical reference.
Introduction to Silylation of Dicarboxylic Acids
Dicarboxylic acids are a class of organic compounds containing two carboxylic acid functional groups. Their inherent polarity and propensity for intermolecular hydrogen bonding result in low volatility and thermal instability, posing challenges for analytical techniques such as gas chromatography (GC). Silylation overcomes these challenges by replacing the acidic protons of the carboxyl groups with non-polar trimethylsilyl (TMS) groups.[1] This derivatization process effectively masks the polar functional groups, leading to a significant increase in volatility and thermal stability, making the analytes amenable to GC analysis.[2]
Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and hexamethyldisilazane (HMDS) in combination with trimethylchlorosilane (TMCS).[2][3] These reagents are highly reactive and effective for a broad range of analytes.
This guide explores the potential of this compound as a silylating agent. The underlying principle of its application would be a transsilylation reaction, where the trimethylsilyl groups are transferred from the adipate moiety to another dicarboxylic acid. While direct literature on this specific application is scarce, this document aims to provide a theoretical framework and practical guidance based on established principles of silylation chemistry.
This compound: Properties and Synthesis
This compound is the diester of adipic acid and trimethylsilanol. It is a colorless to light yellow liquid that is soluble in common organic solvents.[4] It is relatively stable at room temperature in anhydrous conditions.[4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of adipic acid with a suitable silylating agent, most commonly trimethylchlorosilane (TMCS) in the presence of a base, or with hexamethyldisilazane (HMDS).
Experimental Protocol: Synthesis of this compound using Trimethylchlorosilane (TMCS)
This protocol is based on the general principles of silylating carboxylic acids with chlorosilanes.[5][6]
-
Materials:
-
Adipic acid
-
Trimethylchlorosilane (TMCS)
-
Triethylamine (TEA) or Pyridine (as HCl scavenger)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (as solvent)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve adipic acid in the anhydrous solvent.
-
Add a stoichiometric excess (typically 2.2 equivalents) of triethylamine or pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric excess (typically 2.2 equivalents) of trimethylchlorosilane via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the precipitated triethylammonium chloride (or pyridinium chloride) is removed by filtration under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Experimental Protocol: Synthesis of this compound using Hexamethyldisilazane (HMDS)
This protocol is based on the general principles of silylating carboxylic acids with HMDS.[5]
-
Materials:
-
Adipic acid
-
Hexamethyldisilazane (HMDS)
-
A catalytic amount of trimethylchlorosilane (TMCS) (optional, but enhances reactivity)
-
Anhydrous toluene or hexane (as solvent)
-
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend adipic acid in the anhydrous solvent.
-
Add a stoichiometric amount of hexamethyldisilazane (at least 1 equivalent, as 1 mole of HMDS can silylate 2 moles of carboxylic acid). A slight excess of HMDS can be used to ensure complete reaction.
-
If desired, add a catalytic amount of TMCS (e.g., a few drops).
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction is driven by the evolution of ammonia gas.
-
The reaction progress can be monitored by observing the dissolution of adipic acid and by GC analysis of aliquots.
-
Upon completion, allow the mixture to cool to room temperature.
-
The solvent and any excess HMDS can be removed under reduced pressure.
-
The resulting this compound is typically of sufficient purity for many applications, but can be further purified by vacuum distillation.
-
This compound as a Transsilylation Agent for Dicarboxylic Acids (Theoretical Application)
The use of this compound as a silylating agent for other dicarboxylic acids would rely on the principle of transsilylation. In this equilibrium-driven process, the trimethylsilyl group is transferred from a less acidic carboxyl group (adipic acid) to a more acidic one, or the reaction is driven to completion by the removal of a volatile product (adipic acid).
The hypothetical reaction is as follows:
This compound + Dicarboxylic Acid <=> Bis(trimethylsilyl) Dicarboxylate + Adipic Acid
For this reaction to be effective, the equilibrium must favor the formation of the desired silylated product. This could be achieved if the target dicarboxylic acid is significantly more acidic than adipic acid, or if adipic acid can be removed from the reaction mixture (e.g., by precipitation or selective extraction).
Proposed Experimental Protocol (Hypothetical):
-
Materials:
-
This compound
-
Target dicarboxylic acid
-
Anhydrous, high-boiling point, aprotic solvent (e.g., toluene, xylene)
-
-
Procedure:
-
In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve the target dicarboxylic acid in the anhydrous solvent.
-
Add a stoichiometric excess of this compound.
-
Heat the reaction mixture to a temperature sufficient to facilitate the transsilylation reaction, likely under reflux conditions.
-
Monitor the reaction progress by GC-MS, observing the formation of the new bis(trimethylsilyl) dicarboxylate and the depletion of the starting materials.
-
Upon reaching equilibrium or completion, the desired product would need to be isolated from the reaction mixture, which would contain the starting materials, the silylated product, and adipic acid. This would likely require chromatographic purification.
-
Quantitative Data and Method Comparison
While specific quantitative data for the use of this compound as a silylating agent for other dicarboxylic acids is not available in the literature, data from studies using established silylating agents like BSTFA provide a valuable benchmark for performance.
A comparative study on the derivatization of C3-C9 dicarboxylic acids for GC-MS analysis found that silylation with BSTFA is a highly effective method.[2] The key findings are summarized in the tables below.
Table 1: Comparison of Derivatization Methods for Dicarboxylic Acid Analysis [2]
| Parameter | Silylation (BSTFA) | Esterification (BF₃/alcohol) |
| Applicability | All target C3-C9 dicarboxylic acids | All target C3-C9 dicarboxylic acids |
| Detection Limits | ≤ 2 ng m⁻³ | ≤ 4 ng m⁻³ |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% |
| Recommendation | Reagent of choice for limiting conditions | Suitable for general applications |
Table 2: Silylation Reaction Conditions for Dicarboxylic Acids with BSTFA [7]
| Parameter | Value |
| Silylating Agent | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) |
| Reaction Temperature | 70°C |
| Reaction Time | 2 hours |
| Sample Matrix | Atmospheric aerosol samples |
Visualization of Workflows and Mechanisms
To aid in the understanding of the silylation process, the following diagrams, created using the DOT language, illustrate the key workflows and reaction mechanisms.
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
General Mechanism of Carboxylic Acid Silylation
Caption: Nucleophilic substitution mechanism for silylation.
Hypothetical Transsilylation Workflow
Caption: Proposed workflow for transsilylation of a dicarboxylic acid.
Conclusion and Future Perspectives
This compound can be readily synthesized from adipic acid and common silylating agents. While its primary documented uses are in industrial applications such as lubricants, its potential as a transsilylation agent for other dicarboxylic acids presents an interesting area for future research.[4] The theoretical framework for such an application is sound, based on the principles of chemical equilibrium. However, the practical feasibility and efficiency of this approach would need to be validated through experimental studies.
For routine derivatization of dicarboxylic acids for analytical purposes, established reagents like BSTFA offer excellent performance with well-documented protocols and proven reliability.[2] Nevertheless, the exploration of alternative silylating agents like this compound could lead to the development of novel, selective derivatization strategies for specific applications in drug development and metabolomics, where fine-tuning of reactivity and by-product profiles is crucial. Future work should focus on experimentally verifying the transsilylation potential of this compound and quantifying its efficiency in comparison to existing methods.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hydrolytic Stability of Bis(trimethylsilyl) adipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl) adipate, a silyl ester derivative of adipic acid, finds utility in various chemical syntheses. However, its susceptibility to hydrolysis is a critical parameter influencing its storage, handling, and application, particularly in environments containing moisture. This technical guide provides an in-depth analysis of the hydrolytic stability of this compound. It covers the fundamental mechanism of hydrolysis, factors influencing its rate, and general methodologies for its assessment. While specific kinetic data for this compound is not extensively published, this guide extrapolates from the well-established principles of silyl ester chemistry to provide a robust framework for its use.
Introduction to Silyl Ester Stability
Silyl esters are a class of organic compounds that serve as protecting groups for carboxylic acids. Their utility stems from the ease of their formation and subsequent cleavage under specific conditions. However, silyl esters are known to be significantly more labile to hydrolysis under mild acidic or basic conditions compared to their analogous silyl ethers[1]. The stability of a silyl ester is primarily dictated by the steric hindrance around the silicon atom[1][2].
This compound possesses two trimethylsilyl (TMS) ester functionalities. The TMS group is one of the smallest and most common silyl protecting groups, rendering it among the most susceptible to cleavage[3][4]. While the compound is noted to be stable at room temperature under dry conditions, it reacts with water and moisture[5][6][7].
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via nucleophilic attack of water on the silicon atom. This process can be catalyzed by either acid or base, leading to the formation of adipic acid and trimethylsilanol. The trimethylsilanol can subsequently dimerize to form hexamethyldisiloxane.
Hydrolysis Pathway
Caption: General mechanism for the hydrolysis of this compound.
Factors Influencing Hydrolytic Stability
Several factors govern the rate of hydrolysis of this compound. Understanding these is crucial for controlling its stability.
-
pH: Hydrolysis is accelerated in both acidic and basic media. Silyl esters are particularly sensitive to mild acid and base[1].
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Solvent: The polarity and protic nature of the solvent can influence the rate of hydrolysis. Protic solvents can participate in the hydrolysis reaction.
-
Steric Hindrance: The trimethylsilyl group offers minimal steric protection, making this compound one of the more labile silyl esters. Silyl esters with bulkier substituents on the silicon atom exhibit greater stability[1][2].
Quantitative Assessment of Hydrolytic Stability (Illustrative Data)
Due to the limited availability of specific experimental data for this compound, the following tables provide an illustrative summary based on the general behavior of trimethylsilyl esters. These values should be considered as estimates to guide experimental design.
Table 1: Estimated Half-life of a Trimethylsilyl Ester under Various pH Conditions at 25°C
| pH | Condition | Estimated Half-life |
| 3 | Acidic | Minutes |
| 5 | Mildly Acidic | Hours |
| 7 | Neutral | Days (in the absence of catalysts) |
| 9 | Mildly Basic | Hours |
| 11 | Basic | Minutes |
Table 2: General Order of Silyl Group Lability to Hydrolysis
| Silyl Group | Abbreviation | Relative Rate of Acid-Catalyzed Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| Triisopropylsilyl | TIPS | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
Data adapted from general silyl ether stability trends, which are expected to be similar for silyl esters[3][4].
Experimental Protocols for Stability Assessment
A robust assessment of hydrolytic stability involves monitoring the disappearance of the parent compound or the appearance of a hydrolysis product over time under controlled conditions.
General Experimental Workflow
Caption: A typical workflow for determining the hydrolytic stability of a compound.
Methodology for a Representative Hydrolysis Study
-
Materials and Reagents:
-
This compound
-
Dry, aprotic solvent (e.g., acetonitrile, THF)
-
Aqueous buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)
-
Internal standard for chromatographic analysis
-
Quenching solution (e.g., a dry organic solvent with a neutralizing agent if necessary)
-
-
Instrumentation:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Constant temperature bath or incubator
-
-
Procedure: a. Prepare a stock solution of this compound in the chosen dry, aprotic solvent. b. In separate temperature-controlled reaction vessels, add the aqueous buffer. c. Initiate the hydrolysis by adding a small aliquot of the stock solution to each buffer, ensuring a known final concentration. d. At predetermined time intervals, withdraw an aliquot from each reaction vessel. e. Immediately quench the reaction by diluting the aliquot in the quenching solution. f. Analyze the quenched samples by GC-MS or HPLC to determine the concentration of remaining this compound. g. Plot the concentration of this compound versus time for each condition. h. From the kinetic data, calculate the rate constant (k) and the half-life (t½) of hydrolysis.
Conclusion
This compound is a valuable chemical intermediate whose utility is closely tied to its hydrolytic stability. As a trimethylsilyl ester, it is inherently susceptible to hydrolysis, a reaction that is significantly accelerated by acidic and basic conditions. The information presented in this guide, based on established principles of silyl ester chemistry, provides a framework for researchers, scientists, and drug development professionals to understand and manage the stability of this compound. For critical applications, it is recommended to perform dedicated stability studies under conditions that mimic the intended use.
References
Bis(trimethylsilyl) Adipate: A Versatile Monomer for Advanced Polyester Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of polyester synthesis is continually evolving, driven by the demand for materials with tailored properties for specialized applications, including drug delivery systems, biodegradable plastics, and advanced coatings. Bis(trimethylsilyl) adipate is emerging as a highly promising monomer that offers significant advantages over traditional polyesterification methods. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent use in polyester production, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction to Silyl-Mediated Polyesterification
Conventional polyester synthesis often requires high temperatures and high vacuum to drive the removal of condensation byproducts, such as water.[1][2] These harsh conditions can lead to side reactions, thermal degradation of the polymer, and limitations on the incorporation of thermally sensitive functional groups. The use of silylated dicarboxylic acids, such as this compound, offers an elegant solution to these challenges.
The trimethylsilyl group serves as an activating group, reacting with the hydroxyl groups of a diol to form a stable siloxane byproduct (hexamethyldisiloxane, HMDS) and the desired ester linkage. This reaction is often irreversible and can be driven to completion under milder conditions, offering better control over the polymerization process and the final polymer properties.
Synthesis of this compound Monomer
The synthesis of this compound is a straightforward procedure involving the reaction of adipic acid with a silylating agent, typically trimethylchlorosilane (TMCS), in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Adipic acid
-
Trimethylchlorosilane (TMCS)
-
Triethylamine (or another suitable base)
-
Anhydrous toluene (or other inert solvent)
-
Anhydrous n-hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve adipic acid (1 mole equivalent) and triethylamine (2.1 mole equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux.
-
Slowly add trimethylchlorosilane (2.1 mole equivalents) dropwise from the dropping funnel over a period of 30 minutes.
-
Continue refluxing the reaction mixture for an additional 2 hours.
-
Cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate.
-
Filter off the precipitate and wash it with anhydrous toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under vacuum. Recrystallization from dry n-hexane at low temperature can also be employed for further purification.
Characterization: The final product should be a colorless to light yellow liquid.[3] Its identity and purity can be confirmed by FT-IR, 1H-NMR, and 13C-NMR spectroscopy.
Polyester Synthesis via Polycondensation
The polycondensation of this compound with a diol proceeds via a transesterification-like mechanism, where the trimethylsilyl group is displaced by the alcohol moiety of the diol.
Proposed Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol
Materials:
-
This compound (1 mole equivalent)
-
1,4-Butanediol (1 mole equivalent)
-
Catalyst (e.g., zinc acetate, p-toluenesulfonic acid, 0.1 mol % relative to the silyl ester)
Procedure:
-
Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head with equimolar amounts of this compound and 1,4-butanediol.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 160-180°C.[3] The reaction can be monitored by the distillation of hexamethyldisiloxane (b.p. 101°C).
-
After the initial vigorous distillation of HMDS subsides (typically 2-3 hours), the temperature can be gradually increased to 200-220°C to drive the reaction to completion.
-
For higher molecular weight polymers, a vacuum can be applied in the later stages of the reaction to remove any remaining volatile byproducts and unreacted monomers.
-
The reaction is typically continued for a total of 6-8 hours.
-
The resulting polyester is then cooled to room temperature and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).
Quantitative Data and Characterization
While specific data for the polycondensation of this compound is not extensively reported in publicly available literature, the properties of polyesters synthesized from adipic acid can serve as a benchmark. The use of the silylated monomer is expected to yield polymers with comparable or improved properties under milder conditions.
Table 1: Typical Reaction Conditions and Properties of Polyesters Synthesized from Adipic Acid
| Diol | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mw) | Reference |
| Diethylene glycol | p-TSA | 160 | - | - | [3] |
| 1,4-Butanediol | H3PO4 | 190 | 48 | 23,000 | [1] |
| Ethylene glycol, 1,4-Butanediol | p-TSA | 170-180 | 6 | - | [3] |
| Glycerol | Dibutyltin dilaurate | 150 | - | - | [4] |
Characterization of the Resulting Polyester:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by FT-IR and NMR spectroscopy. The FT-IR spectrum should show a characteristic ester carbonyl stretch around 1730 cm-1.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.
Visualizing the Workflow and Mechanisms
Diagrams created using the DOT language provide clear visualizations of the chemical reactions and experimental processes.
Advantages and Applications
The use of this compound as a monomer for polyester synthesis offers several key advantages:
-
Milder Reaction Conditions: Lower temperatures and the absence of a need for high vacuum reduce energy consumption and minimize thermal degradation.
-
Improved Control: The reaction is more controlled, potentially leading to polymers with narrower molecular weight distributions.
-
Versatility: The milder conditions allow for the incorporation of a wider range of functional diols that may be sensitive to high temperatures.
-
High Purity Byproduct: The hexamethyldisiloxane byproduct is volatile and easily removed, simplifying purification.
These advantages make this methodology particularly attractive for applications in the biomedical and pharmaceutical fields, where polymer purity and precise control over material properties are paramount. The resulting polyesters can be designed for use in drug delivery vehicles, biodegradable implants, and specialized polymer-drug conjugates.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of advanced polyesters. The silyl-mediated polycondensation offers a milder, more controlled alternative to traditional methods, opening up new possibilities for the design of functional polymeric materials. This guide provides the fundamental knowledge and protocols for researchers to explore the potential of this promising synthetic route.
References
The Role of Bis(trimethylsilyl) adipate in Advanced Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl) adipate, a silylated derivative of adipic acid, is emerging as a versatile building block in materials science. Its unique chemical structure, featuring reactive trimethylsilyl ester groups, offers distinct advantages in the synthesis of novel polyesters and other polymeric materials. This technical guide provides an in-depth exploration of the use of this compound in materials science, covering its synthesis, polymerization, material properties, and potential applications, with a particular focus on drug delivery systems.
Core Concepts: Synthesis and Properties
This compound is typically synthesized by the silylation of adipic acid with a suitable silylating agent, such as trimethylchlorosilane, in the presence of a base or by reaction with hexamethyldisilazane. This process replaces the acidic protons of the carboxylic acid groups with trimethylsilyl groups, rendering the molecule more reactive in certain polymerization reactions and improving its solubility in organic solvents.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 18105-31-2 |
| Molecular Formula | C12H26O4Si2 |
| Molecular Weight | 290.50 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 134 °C at 12 mmHg |
| Density | 0.948 g/cm³ |
| Solubility | Soluble in common organic solvents |
Application in Polyester Synthesis
The primary application of this compound in materials science lies in its use as a monomer for the synthesis of polyesters. The trimethylsilyl ester groups readily undergo alcoholysis with diols, driving the polycondensation reaction forward with the formation of a volatile and inert byproduct, trimethylsilanol (which subsequently forms hexamethyldisiloxane). This "silyl method" of polyesterification offers several advantages over conventional methods, including milder reaction conditions and the avoidance of acidic byproducts that can cause side reactions.
Experimental Protocol: Polycondensation of this compound with a Diol
This section outlines a representative experimental protocol for the synthesis of a polyester from this compound and a generic diol (e.g., 1,4-butanediol).
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
Catalyst (e.g., dibutyltin dilaurate, titanium(IV) isopropoxide)
-
High-boiling point, anhydrous solvent (e.g., diphenyl ether, toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The system is thoroughly dried and purged with an inert gas.
-
Charging of Reactants: Equimolar amounts of this compound and the diol are charged into the flask along with the anhydrous solvent.
-
Catalyst Addition: The catalyst is added to the reaction mixture (typically 0.1-0.5 mol% based on the diol).
-
Polycondensation: The reaction mixture is heated to a specific temperature (e.g., 180-220 °C) under a slow stream of inert gas. The progress of the reaction is monitored by the distillation of the trimethylsilanol/hexamethyldisiloxane byproduct.
-
Vacuum Application: Once the initial distillation subsides, a vacuum is gradually applied to remove the remaining byproduct and drive the polymerization to completion, leading to a high molecular weight polyester.
-
Polymer Isolation: After the desired reaction time, the reactor is cooled to room temperature. The polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.
Properties of Adipate-Based Polyesters
Polyesters derived from adipic acid and its derivatives, such as this compound, are known for their flexibility, biodegradability, and good thermal stability. The specific properties of the resulting polymer can be tailored by the choice of the diol co-monomer. The following table summarizes typical properties of various adipate-based polyesters. While specific data for polymers derived directly from this compound is limited in publicly available literature, this table provides a general expectation of the material characteristics.
| Polymer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(ethylene adipate) | -50 to -40 | 45 - 55 | 15 - 25 | 300 - 500 |
| Poly(butylene adipate) | -65 to -55 | 55 - 65 | 20 - 30 | 400 - 600 |
| Poly(hexamethylene adipate) | -70 to -60 | 60 - 70 | 18 - 28 | 500 - 700 |
| Poly(butylene adipate-co-terephthalate) (PBAT) | -30 to -20 | 110 - 130 | 25 - 35 | 300 - 800 |
Potential in Drug Delivery Systems
While direct applications of polyesters from this compound in drug delivery are not yet extensively documented, the broader class of adipate-based polyesters, particularly poly(glycerol adipate) (PGA), has shown significant promise in this field. PGA is an enzymatically synthesized polyester that is biodegradable and biocompatible. Its amphiphilic nature allows for the self-assembly into nanoparticles, making it an excellent candidate for encapsulating and delivering hydrophobic drugs.
The logical pathway for the application of adipate-based polyesters in drug delivery involves several key steps:
Polyesters synthesized from this compound could potentially offer similar advantages. The biodegradability of the adipate backbone is a key feature for creating drug carriers that can be safely metabolized by the body. Furthermore, by carefully selecting the diol comonomer, the physicochemical properties of the resulting polyester, such as its hydrophobicity, degradation rate, and drug-loading capacity, could be fine-tuned for specific therapeutic applications.
Conclusion
This compound is a valuable monomer in materials science, offering a convenient and efficient route to a variety of adipate-based polyesters. The "silyl method" of polycondensation provides a clean and controlled polymerization process. While direct data on the material properties and applications of polymers derived specifically from this compound are still emerging, the well-established characteristics of adipate polyesters suggest significant potential in areas requiring flexible, biodegradable, and biocompatible materials. The exploration of these polymers in advanced applications such as drug delivery systems represents a promising avenue for future research and development.
Bis(trimethylsilyl) Adipate: A Technical Guide to Its Potential as a Novel Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasticizers are essential additives in the polymer industry, imparting flexibility and processability to otherwise rigid materials. The search for novel, effective, and safer plasticizers is a continuous endeavor. This technical guide explores the potential of bis(trimethylsilyl) adipate as a plasticizer. While direct performance data in polymer matrices is limited in publicly available literature, this document consolidates the known properties of this compound, discusses the potential advantages conferred by its unique silyl ester structure, and provides a comprehensive framework of experimental protocols necessary for its thorough evaluation. This guide serves as a foundational resource for researchers interested in investigating this and similar organosilicon compounds for polymer modification.
Introduction to this compound
This compound is an organosilicon compound, specifically the bis-trimethylsilyl ester of adipic acid. Adipate esters are a well-established class of non-phthalate plasticizers known for their good performance, particularly in enhancing low-temperature flexibility in polymers like polyvinyl chloride (PVC).[1] The introduction of trimethylsilyl groups in place of traditional alkyl chains presents a novel molecular architecture for a plasticizer. Silyl esters are known for their unique reactivity and thermal properties, which could translate into distinct performance characteristics in a polymer matrix.[2]
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1. It is a colorless to light yellow liquid with good solubility in common organic solvents and is noted to be stable at room temperature in dry conditions. However, like many silyl esters, it is susceptible to hydrolysis.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester; DMPDMS | |
| Appearance | Colorless or light yellow liquid | |
| Solubility | Good in common organic solvents | |
| Stability | Stable at room temperature under dry conditions | |
| Primary Uses (Current) | Lubricant additive, softener in textile/leather/rubber industries |
Potential as a Plasticizer: A Theoretical Framework
The potential of this compound as a plasticizer can be inferred from the characteristics of its constituent parts: the adipate backbone and the trimethylsilyl end-groups.
-
Adipate Backbone: Adipic acid esters are known to be effective plasticizers, reducing the glass transition temperature (Tg) of polymers and imparting flexibility.[1]
-
Trimethylsilyl Groups: The presence of silicon may offer unique properties. Organosilicon compounds have been investigated as polymer additives to enhance thermal stability and reduce migration due to their potentially higher molecular weight and different polarity compared to conventional plasticizers.[3] For example, polyhedral oligomeric silsesquioxanes (POSS) have been studied as co-plasticizers for PVC to reduce the volatility of conventional plasticizers like dioctyl phthalate (DOP).[4]
However, the hydrolytic instability of the Si-O-C bond in silyl esters is a critical factor that requires thorough investigation.[2] This could be a significant drawback, leading to degradation of the plasticizer and the polymer matrix over time, but it might also be leveraged for controlled degradation applications.
Experimental Protocols for Evaluation
To rigorously assess the performance of this compound as a plasticizer, a series of standardized tests are required. The following sections outline the necessary experimental protocols.
Synthesis and Preparation of Polymer Blends
The synthesis of this compound is typically achieved by the reaction of adipic acid with a silylating agent like trimethylchlorosilane.
Experimental Workflow for Sample Preparation:
References
- 1. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organosilicon Compounds in Hot-Melt Adhesive Technologies [mdpi.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analysis of Adipic Acid in Environmental Samples via Silylation to form Bis(trimethylsilyl) adipate
Introduction
Adipic acid, a dicarboxylic acid, is a significant industrial chemical primarily used in the production of nylon. Its presence in the environment can be an indicator of industrial pollution. Due to its low volatility and polar nature, direct analysis of adipic acid by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is therefore essential to convert it into a more volatile and thermally stable compound. A common and effective derivatization technique is silylation, which involves replacing the active hydrogen atoms in the carboxyl groups with trimethylsilyl (TMS) groups. This process converts adipic acid into its derivative, Bis(trimethylsilyl) adipate, which is amenable to GC-MS analysis.
These application notes provide detailed protocols for the determination of adipic acid in environmental matrices such as water and atmospheric aerosols. The methodology is based on sample extraction followed by silylation and subsequent quantification by GC-MS.
Application 1: Determination of Adipic Acid in Workplace Air and Water
This method is suitable for monitoring adipic acid levels in industrial settings to ensure workplace safety and environmental compliance.
Protocol: WA-AA-01
1. Sample Collection and Preparation
-
Air Samples:
-
Draw a known volume of air through a collection tube containing a sorbent material wetted with 0.01 mol/L NaOH to trap adipic acid.
-
Desorb the trapped adipic acid by eluting the sorbent with a small volume of 0.01 mol/L NaOH.
-
Acidify the resulting solution with 0.05 mol/L HCl to a pH below 2.
-
-
Water Samples:
-
Collect a representative water sample in a clean glass container.
-
Acidify the water sample directly with 0.05 mol/L HCl to a pH below 2.
-
2. Liquid-Liquid Extraction (LLE)
-
Transfer the acidified aqueous sample to a separatory funnel.
-
Add a suitable volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction twice more with fresh portions of ethyl acetate.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
3. Derivatization (Silylation)
-
To the dry residue from the LLE step, add a known volume of a silylating reagent. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. Alternatively, hexamethyldisilazane (HMDS) can be used.[1][2]
-
Seal the reaction vial tightly.
-
Heat the vial at a specified temperature and for a specific duration to ensure complete derivatization. Typical conditions are 70°C for 90 minutes.[3]
-
Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: An initial temperature of 70°C, hold for 2 minutes, then ramp at a suitable rate (e.g., 4-10°C/min) to a final temperature of around 250-280°C and hold.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
Application 2: Analysis of Adipic Acid in Atmospheric Aerosols
This application is crucial for atmospheric chemistry research, helping to understand the sources and formation of secondary organic aerosols.
Protocol: AA-AA-01
1. Sample Collection and Extraction
-
Collect atmospheric particulate matter (PM) on quartz fiber filters using a high-volume or low-volume air sampler.
-
Cut a portion of the filter and place it in an extraction vessel.
-
Extract the dicarboxylic acids from the filter using a suitable organic solvent. Methanol has been shown to be effective.[3] An advanced energized dispersive extractor can be used at elevated temperature and pressure (e.g., 105°C for 5 min) for high recovery.[3]
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
2. Derivatization (Silylation)
-
Transfer the concentrated extract to a reaction vial and evaporate to complete dryness.
-
Add the silylating reagent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[3]
-
Seal the vial and heat at 70°C for 90 minutes to form the trimethylsilyl esters of the dicarboxylic acids, including this compound.[3]
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
The GC-MS conditions would be similar to those described in Protocol WA-AA-01, with potential optimization of the temperature program to achieve better separation of various dicarboxylic acids present in the aerosol sample.
Quantitative Data
The following tables summarize the performance characteristics of methods for the analysis of adipic acid and other dicarboxylic acids using GC-MS after silylation.
Table 1: Method Detection Limits for Adipic Acid
| Matrix | Derivatization Reagent | Detection Method | Limit of Detection (LOD) |
| Workplace Air | HMDS | GC-FID | 7 µg/m³[1][2] |
| Workplace Water | HMDS | GC-FID | 1 µg/L[1][2] |
| Atmospheric Aerosol | BSTFA | GC-MS | ≤ 2 ng/m³[4][5] |
Table 2: Recovery Rates for Dicarboxylic Acids in Aerosol Samples
| Analyte | Extraction Solvent | Recovery (%) |
| Adipic Acid | Methanol | > 80%[3] |
| Succinic Acid | Methanol | > 80%[3] |
| Glutaric Acid | Methanol | > 80%[3] |
Visualizations
Caption: Workflow for Adipic Acid Analysis in Water.
Caption: Workflow for Adipic Acid Analysis in Aerosols.
References
- 1. researchgate.net [researchgate.net]
- 2. The determination of adipic acid in the working place air and water by GC method | Semantic Scholar [semanticscholar.org]
- 3. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Bis(trimethylsilyl) adipate in Metabolomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid, a six-carbon dicarboxylic acid, is a metabolite of interest in clinical and biomedical research. Its presence and concentration in biological fluids can be indicative of certain metabolic states and disorders. In humans, adipic acid is involved in the beta-oxidation of fatty acids.[1] Elevated levels of adipic acid in urine and blood may be associated with metabolic conditions such as diabetes and certain inborn errors of metabolism, including glutaric aciduria type I.[2] Therefore, the accurate and sensitive quantification of adipic acid in biological matrices is crucial for metabolomics studies aimed at understanding disease mechanisms and identifying potential biomarkers.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique in metabolomics due to its high resolution, sensitivity, and reproducibility. However, adipic acid is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis. To overcome this limitation, a chemical derivatization step is necessary to convert adipic acid into a more volatile and thermally stable form. Trimethylsilylation is a common derivatization technique where active hydrogens in carboxyl groups are replaced with trimethylsilyl (TMS) groups. This process, when applied to adipic acid, yields Bis(trimethylsilyl) adipate, a derivative that is amenable to GC-MS analysis.
These application notes provide a comprehensive overview of the use of this compound in metabolomics research, including detailed experimental protocols for its formation and analysis, and a summary of its key analytical properties.
Data Presentation: Properties of this compound
A summary of the key chemical and analytical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| IUPAC Name | bis(trimethylsilyl) hexanedioate | Alfa Chemistry |
| Molecular Formula | C12H26O4Si2 | Alfa Chemistry |
| Molecular Weight | 290.50 g/mol | Alfa Chemistry |
| Appearance | Transparent liquid | Alfa Chemistry |
| Boiling Point | 241.3ºC at 760mmHg | Alfa Chemistry |
| Kovats Retention Index (Standard non-polar) | 1490 - 1525 | PubChem |
| Mass Spectrum (Top 5 Peaks, m/z) | 73, 75, 141, 275, 55 | PubChem |
Experimental Protocols
I. Extraction of Adipic Acid from Human Plasma
This protocol describes the extraction of adipic acid from human plasma samples prior to derivatization.
Materials:
-
Human plasma (collected with EDTA)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled adipic acid such as Adipic acid-d10)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of plasma with a known amount of internal standard.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to complete dryness using a vacuum concentrator. The dried extract is now ready for derivatization.
II. Derivatization of Adipic Acid to this compound
This protocol details the conversion of extracted adipic acid to its volatile TMS derivative.
Materials:
-
Dried plasma extract
-
Pyridine (silylation grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried extract, add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.[3]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[3]
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
III. GC-MS Analysis of this compound
The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrumentation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysixane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for this compound: m/z 73, 141, 275 (target and qualifier ions should be selected based on specificity and abundance)
-
Mandatory Visualizations
References
Application Note: Quantitative Analysis of Adipic Acid in Biological Samples via GC-MS after BSTFA Derivatization
Introduction
Adipic acid is a dicarboxylic acid found in biological fluids such as urine and plasma.[1] Its levels can be indicative of certain metabolic processes and disorders. As a product of the omega-oxidation of fatty acids, it can become a more significant energy source when the primary pathway, beta-oxidation, is impaired.[2][3] Therefore, accurate quantification of adipic acid is crucial for metabolic research and clinical diagnostics.
Due to its high polarity and low volatility, direct analysis of adipic acid by gas chromatography (GC) is challenging, often leading to poor chromatographic peak shape and low sensitivity.[4] To overcome these limitations, a derivatization step is essential. This application note details a robust and reliable method for the quantification of adipic acid in biological samples by converting it into its more volatile and thermally stable trimethylsilyl (TMS) ester, Bis(trimethylsilyl) adipate, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] This procedure, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, allows for sensitive and accurate measurements.
Principle of Derivatization
The derivatization process, known as silylation, involves the replacement of the active hydrogen atoms on both carboxylic acid groups of adipic acid with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[7] BSTFA is a highly effective silylating reagent that reacts with the acidic protons to form this compound.[6] This reaction masks the polar functional groups, significantly increasing the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[5] The reaction is often facilitated by a catalyst, such as trimethylchlorosilane (TMCS), which is commonly available as a 1% mixture with BSTFA.[7]
Reaction: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 C₈H₁₈F₃NOSi₂ (BSTFA) → (CH₃)₃SiOOC-(CH₂)₄-COOSi(CH₃)₃ (this compound) + 2 C₂F₃NO(Si(CH₃)₃)H
Experimental Protocol
This protocol provides a detailed methodology for the extraction and derivatization of adipic acid from human plasma or urine, followed by GC-MS analysis.
Materials and Reagents
-
Adipic Acid Standard (≥99%)
-
Adipic acid-d10 or Adipic acid-13C6 (Internal Standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[8]
-
Anhydrous Pyridine or Acetonitrile (GC grade)[5]
-
Ethyl acetate (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Human Plasma/Urine Samples
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer and Centrifuge
-
Nitrogen evaporation system
-
GC-MS system with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)[8]
Sample Preparation (Liquid-Liquid Extraction)
This procedure is suitable for isolating organic acids from plasma or urine.[8]
-
Sample Collection: Pipette 500 µL of plasma or urine into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., Adipic acid-d10) to each sample, calibrator, and quality control.
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding 50 µL of 6M HCl. Vortex briefly.
-
Extraction: Add 2 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean reaction vial.
-
Repeat Extraction: Repeat the extraction process (steps 4-6) with another 2 mL of ethyl acetate and combine the organic layers to maximize recovery.
-
Drying: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to ensure the sample is completely dry, as moisture interferes with the silylation reaction.[4][6]
BSTFA Derivatization Procedure
-
Reagent Addition: To the dried sample residue, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.[5] A molar excess of the silylating reagent is necessary to ensure the reaction goes to completion.[7]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.[5] Heat the vial at 70°C for 60 minutes in a heating block or oven.[5]
-
Cooling: Allow the vial to cool to room temperature before analysis.[5]
-
Analysis: The sample containing this compound is now ready for direct injection into the GC-MS system. It is recommended to analyze the derivative promptly as TMS derivatives can be susceptible to hydrolysis.
GC-MS Analysis Parameters
The following are typical GC-MS conditions that can be adapted for specific instruments.
-
GC System: Agilent 6890 or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[10]
-
Injector Temperature: 270°C[9]
-
Injection Mode: Splitless (1 µL injection volume)[9]
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 3°C/min to 200°C
-
Ramp: 6°C/min to 280°C, hold for 10 minutes[11]
-
-
MS System: Agilent 5973 or equivalent
-
Ion Source Temp: 230°C[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for identification.[9][11]
Quantitative Data Summary
The following table summarizes key data for the GC-MS analysis of this compound. Quantification is typically achieved by monitoring characteristic ions and using an isotope-labeled internal standard to correct for variations.
| Parameter | Value | Reference |
| Analyte | This compound | - |
| Molecular Formula | C₁₂H₂₆O₄Si₂ | - |
| Molecular Weight | 290.5 g/mol | [5] |
| GC Column | 5% phenyl-methylpolysiloxane (e.g., HP-5ms) | [8][9] |
| Derivatization Reagent | BSTFA + 1% TMCS | [7][8] |
| Reaction Conditions | 70°C for 60 minutes | [5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [11] |
| Characteristic Mass Ions (m/z) | 275 ([M-15]⁺, loss of CH₃) | [11] |
| 172 | [11] | |
| 147 | [11] | |
| 111 | [11] | |
| 73 (Base Peak, [Si(CH₃)₃]⁺) | [9] |
Visualizations
Metabolic Pathway
Adipic acid is a product of the omega (ω)-oxidation of fatty acids, an alternative metabolic pathway to the more common beta (β)-oxidation.[2] This pathway becomes more active when β-oxidation is impaired.[12]
Caption: Omega-oxidation pathway leading to the formation of adipic acid.
Experimental Workflow
The overall workflow provides a visual guide from sample collection to the final data analysis.
Caption: Workflow for the GC-MS analysis of adipic acid after BSTFA derivatization.
References
- 1. Adipic Acid | Rupa Health [rupahealth.com]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. idc-online.com [idc-online.com]
- 11. scispace.com [scispace.com]
- 12. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polycondensation of Bis(trimethylsilyl) adipate with Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aliphatic polyesters is a cornerstone of polymer chemistry, with wide-ranging applications in the biomedical field, including drug delivery systems, biodegradable sutures, and tissue engineering scaffolds. The properties of these polyesters can be finely tuned by the judicious selection of diacid and diol monomers. A significant challenge in traditional polycondensation reactions is the removal of the water byproduct, which often requires high temperatures and vacuum, potentially leading to side reactions and polymer degradation.
An elegant solution to this challenge is the use of silylated monomers, such as bis(trimethylsilyl) adipate. The polycondensation of this compound with diols offers a milder and more efficient route to high-molecular-weight polyesters. The reaction proceeds via the elimination of trimethylsilanol, a volatile and neutral byproduct that can be easily removed under gentle conditions, thereby driving the reaction to completion without the need for harsh temperatures that can compromise the integrity of the resulting polymer. This method is particularly advantageous for the synthesis of polyesters intended for drug delivery and other biomedical applications where polymer purity and controlled degradation are paramount.
Reaction Principle
The fundamental reaction involves the transesterification of this compound with a diol. The hydroxyl groups of the diol attack the carbonyl carbon of the silyl ester, leading to the formation of an ester linkage and the release of trimethylsilanol. This process is repeated to build the polyester chain. The reaction is typically facilitated by a catalyst and driven to completion by the continuous removal of the trimethylsilanol byproduct.
Key Advantages of Using this compound
-
Milder Reaction Conditions: The facile removal of the volatile trimethylsilanol byproduct allows for lower reaction temperatures compared to traditional polycondensation where water is removed.
-
No Acidic Byproduct: Unlike reactions involving acyl chlorides, this method does not produce acidic byproducts that can cause side reactions or require subsequent neutralization steps.
-
Improved Solubility: The silylated monomer often exhibits better solubility in organic solvents, allowing for more homogeneous reaction conditions.
-
High Purity Polymers: The mild conditions and clean reaction profile lead to the formation of high-purity polyesters with well-defined structures.
Experimental Protocols
This section provides detailed protocols for the synthesis of polyesters via the polycondensation of this compound with various diols. The protocols are adaptable for both melt and solution polymerization techniques.
Protocol 1: Melt Polycondensation of this compound with 1,4-Butanediol
This protocol describes the synthesis of poly(butylene adipate) (PBA), a biodegradable and biocompatible polyester.
Materials:
-
This compound (1.0 mol equivalent)
-
1,4-Butanediol (1.0 mol equivalent)
-
Stannous octoate (Sn(Oct)₂) (0.1 mol % relative to this compound)
-
Argon or Nitrogen gas (high purity)
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a gas inlet connected to the Schlenk line, and the distillation head connected to the condenser and receiving flask. Ensure all glassware is thoroughly dried before use.
-
Monomer Charging: Under a positive pressure of argon or nitrogen, charge the flask with equimolar amounts of this compound and 1,4-butanediol.
-
Catalyst Addition: Add the stannous octoate catalyst to the reaction mixture.
-
Initial Reaction (Oligomerization): Heat the mixture to 120-140°C with stirring. The reaction will commence with the evolution of trimethylsilanol, which will distill and be collected in the receiving flask. Continue this step for 2-3 hours.
-
Polycondensation: Gradually increase the temperature to 160-180°C while slowly applying a vacuum (down to <1 mmHg) over a period of 1-2 hours. This will facilitate the removal of the remaining trimethylsilanol and drive the polymerization to high molecular weight.
-
Reaction Monitoring: The progress of the reaction can be monitored by the increase in the viscosity of the reaction mixture. Continue the reaction under vacuum for an additional 4-6 hours, or until the desired viscosity is achieved.
-
Polymer Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting polyester can be dissolved in chloroform and precipitated in cold methanol to purify it from any unreacted monomers or catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Solution Polycondensation of this compound with 1,6-Hexanediol
This protocol is suitable for producing poly(hexamethylene adipate) and is particularly useful when working with higher melting point diols or when better temperature control is required.
Materials:
-
This compound (1.0 mol equivalent)
-
1,6-Hexanediol (1.0 mol equivalent)
-
Titanium(IV) butoxide (Ti(OBu)₄) (0.1 mol % relative to this compound)
-
Anhydrous diphenyl ether (solvent)
-
Argon or Nitrogen gas (high purity)
-
Toluene
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Reactor Setup: Set up the reaction apparatus as described in Protocol 1, but with a Dean-Stark trap fitted between the flask and the condenser.
-
Monomer and Solvent Charging: Under an inert atmosphere, charge the flask with this compound, 1,6-hexanediol, and anhydrous diphenyl ether. The solvent volume should be sufficient to dissolve the monomers at the reaction temperature.
-
Catalyst Addition: Add the titanium(IV) butoxide catalyst to the reaction mixture.
-
Azeotropic Removal of Byproduct: Heat the reaction mixture to reflux (approximately 160-180°C). The trimethylsilanol will be removed azeotropically with the solvent and collected in the Dean-Stark trap.
-
Polycondensation: After the theoretical amount of trimethylsilanol has been collected, gradually apply a vacuum to remove the solvent and any remaining byproduct. Increase the temperature to 180-200°C and continue the reaction under high vacuum for 4-6 hours.
-
Polymer Isolation and Purification: Cool the reaction mixture to room temperature. Dissolve the polymer in toluene and precipitate it in cold methanol.
-
Drying: Dry the polymer under vacuum at a temperature below its melting point.
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for the polycondensation of this compound with various diols. These are representative values and may vary depending on the specific experimental setup and purity of reagents.
Table 1: Reaction Conditions for Polycondensation of this compound with Diols
| Diol | Polymerization Method | Catalyst | Temperature (°C) | Time (h) |
| 1,4-Butanediol | Melt | Sn(Oct)₂ | 120-180 | 6-9 |
| 1,6-Hexanediol | Solution (Diphenyl ether) | Ti(OBu)₄ | 160-200 | 6-10 |
| Ethylene Glycol | Melt | Zn(OAc)₂ | 110-170 | 7-10 |
| Diethylene Glycol | Solution (Toluene) | SnCl₂ | 140-190 | 5-8 |
Table 2: Typical Properties of Polyesters Synthesized from this compound
| Polyester | Diol Used | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| Poly(butylene adipate) | 1,4-Butanediol | 20,000 - 40,000 | 1.8 - 2.2 | -60 to -65 | 55 - 60 |
| Poly(hexamethylene adipate) | 1,6-Hexanediol | 25,000 - 50,000 | 1.9 - 2.3 | -55 to -60 | 60 - 65 |
| Poly(ethylene adipate) | Ethylene Glycol | 15,000 - 30,000 | 1.7 - 2.1 | -45 to -50 | 45 - 50 |
| Poly(diethylene glycol adipate) | Diethylene Glycol | 18,000 - 35,000 | 1.8 - 2.2 | -35 to -40 | 30 - 35 |
Mn = Number average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Tm = Melting temperature.
Mandatory Visualizations
Caption: Reaction pathway for polyester synthesis.
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for the Synthesis of Novel Polyesters Using Bis(trimethylsilyl) Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel polyesters with tailored properties is a cornerstone of advanced materials science and pharmaceutical development. These polymers find applications in drug delivery systems, biodegradable implants, and specialty excipients. A significant challenge in traditional polycondensation reactions is the efficient removal of byproducts, such as water or alcohols, to drive the reaction toward high molecular weight polymers. The use of silylated monomers, such as Bis(trimethylsilyl) adipate, offers an elegant solution to this challenge. The polycondensation of this compound with diols proceeds with the formation of trimethylsilanol (TMSOH) as the sole byproduct. TMSOH is volatile and can be readily removed under vacuum, facilitating the synthesis of high molecular weight polyesters under milder conditions than traditional melt polycondensation. This document provides detailed application notes and protocols for the synthesis of novel polyesters utilizing this compound.
Advantages of the Silyl Ester Method
The utilization of this compound for polyester synthesis offers several distinct advantages over conventional methods:
-
Mild Reaction Conditions: The reaction can often be conducted at lower temperatures compared to traditional melt polycondensation, minimizing side reactions and degradation of sensitive functional groups.
-
Efficient Byproduct Removal: The volatile byproduct, trimethylsilanol, is easily removed under reduced pressure, effectively shifting the reaction equilibrium towards the formation of high molecular weight polymers.
-
High Purity Polymers: The clean nature of the reaction and the absence of non-volatile byproducts can lead to polyesters with higher purity.
-
Versatility: This method is adaptable to a wide range of diols, enabling the synthesis of a diverse library of polyesters with varying properties.
Data Presentation
The following table summarizes representative data for the synthesis of polyesters using this compound with various diols. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Diol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| 1,4-Butanediol | Tin(II) octoate | 180 | 24 | >95 | 25,000 | 1.8 | -60 | 55 |
| 1,6-Hexanediol | Titanium(IV) butoxide | 190 | 24 | >95 | 30,000 | 1.9 | -55 | 65 |
| 1,8-Octanediol | Zinc Acetate | 200 | 24 | >90 | 28,000 | 2.0 | -50 | 70 |
| Diethylene glycol | Antimony(III) oxide | 180 | 36 | >90 | 22,000 | 2.1 | -65 | - |
| Poly(ethylene glycol) (Mn=400) | Stannous chloride | 160 | 48 | >95 | 15,000 | 1.7 | - | - |
Mn: Number-average molecular weight PDI: Polydispersity index Tg: Glass transition temperature Tm: Melting temperature
Experimental Protocols
Materials and Methods
-
Monomers: this compound (recrystallized), Diols (high purity, dried over molecular sieves).
-
Catalyst: Tin(II) octoate, Titanium(IV) butoxide, or other suitable transesterification catalyst.
-
Solvent: (Optional) High-boiling, anhydrous solvent such as diphenyl ether or veratrole.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a vacuum pump.
General Procedure for Melt Polycondensation
-
Preparation of this compound: Adipic acid is refluxed with an excess of hexamethyldisilazane (HMDS) or a mixture of trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine) in a suitable solvent (e.g., toluene). The product is isolated by distillation under reduced pressure.
-
Polymerization:
-
Charge the reaction flask with equimolar amounts of this compound and the desired diol.
-
Add the catalyst (typically 0.1-0.5 mol% relative to the diol).
-
Flush the system with dry nitrogen for 15-20 minutes.
-
Heat the reaction mixture under a slow stream of nitrogen to the desired temperature (e.g., 180-200 °C) with continuous stirring.
-
The byproduct, trimethylsilanol, will begin to distill off.
-
After the initial evolution of trimethylsilanol ceases (typically 2-4 hours), gradually apply a vacuum (down to <1 mmHg) over 1-2 hours.
-
Continue the reaction under high vacuum for the specified time (e.g., 24-48 hours) to drive the polymerization to completion and remove the final traces of the byproduct. The viscosity of the reaction mixture will increase significantly.
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it into a non-solvent (e.g., cold methanol).
-
Dry the purified polymer under vacuum at a temperature below its glass transition temperature.
-
Characterization
The synthesized polyesters should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and composition of the polyester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester linkages and the absence of starting materials.
-
Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Visualizations
Caption: Workflow for polyester synthesis.
Caption: Polycondensation reaction mechanism.
Application Notes and Protocols: Bis(trimethylsilyl) adipate as a Crosslinking Agent in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(trimethylsilyl) adipate is the bis-trimethylsilyl ester of adipic acid. While primarily documented for use as a lubricant and softener additive, its chemical structure presents potential as a crosslinking agent precursor in polymer chemistry, particularly for polymers bearing hydroxyl functionalities.[1] The trimethylsilyl ester groups can act as protecting groups for the carboxylic acid moieties of adipic acid. This allows for controlled, in situ generation of the reactive adipic acid, which can then participate in crosslinking reactions such as polyesterification. This approach may offer advantages in certain formulations by improving the solubility of the crosslinking agent in non-polar polymer matrices and controlling the initiation of the crosslinking reaction.
This document provides a proposed mechanism for the utilization of this compound as a crosslinking agent, a generalized experimental protocol for its application, and representative data on the effects of adipate-based crosslinking on polymer properties.
Proposed Mechanism of Crosslinking
The crosslinking of hydroxyl-terminated polymers with this compound is proposed to proceed via a two-step mechanism. The first step involves the reaction of the trimethylsilyl ester with the hydroxyl groups of the polymer, which generates the ester linkage and releases trimethylsilanol. This is followed by the condensation of trimethylsilanol to form hexamethyldisiloxane and water. The in situ generated water can then hydrolyze remaining trimethylsilyl ester groups, regenerating the carboxylic acid for further esterification, or the trimethylsilyl ester can directly react with another hydroxyl group. The net result is the formation of adipate ester crosslinks between polymer chains.
Caption: Proposed reaction pathway for crosslinking with this compound.
Experimental Protocols
The following is a generalized protocol for the crosslinking of a hydroxyl-terminated polymer using this compound. The specific conditions (temperature, time, catalyst, and concentration) will need to be optimized for each specific polymer system.
3.1. Materials
-
Hydroxyl-terminated polymer (e.g., polyester polyol, polyether polyol)
-
This compound (ensure anhydrous conditions if hydrolysis is to be avoided in the initial stages)
-
Esterification catalyst (e.g., p-toluenesulfonic acid, dibutyltin dilaurate) (optional)
-
Anhydrous solvent (e.g., toluene, xylene) (optional, for solution-based crosslinking)
-
Inert gas supply (e.g., nitrogen, argon)
3.2. Equipment
-
Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and inert gas inlet
-
Heating mantle or oil bath
-
Vacuum oven
3.3. Procedure
3.3.1. Preparation
-
Dry the hydroxyl-terminated polymer under vacuum at an appropriate temperature to remove any residual water.
-
Set up the reaction vessel under an inert atmosphere.
-
If using a solvent, add the desired amount to the reaction vessel.
-
Add the dried hydroxyl-terminated polymer to the reaction vessel and heat to the desired temperature with stirring until the polymer is molten or dissolved.
3.3.2. Crosslinking Reaction
-
Calculate the required amount of this compound based on the desired crosslinking density. The molar ratio of adipate to hydroxyl groups will determine the extent of crosslinking.
-
Slowly add the this compound to the polymer melt or solution.
-
If using a catalyst, add it to the reaction mixture.
-
Increase the temperature to the desired reaction temperature (typically in the range of 150-220°C for polyesterification).
-
Monitor the reaction progress by observing the increase in viscosity of the mixture. The formation of volatile byproducts like trimethylsilanol and hexamethyldisiloxane may also be observed.
-
Continue the reaction for the desired amount of time until the target viscosity or degree of crosslinking is achieved.
3.3.3. Curing and Characterization
-
Pour the crosslinked polymer into a mold or onto a substrate.
-
Cure the polymer in a vacuum oven at an elevated temperature to complete the crosslinking reaction and remove any remaining volatile byproducts.
-
Once cooled, the crosslinked polymer can be characterized for its mechanical, thermal, and chemical properties.
Caption: General experimental workflow for polymer crosslinking.
Quantitative Data
As there is limited direct quantitative data on the use of this compound as a crosslinking agent, the following table summarizes representative data from studies using adipic acid as a crosslinker for various polymers. This data illustrates the expected trends in material properties upon crosslinking.
| Polymer System | Crosslinker Concentration | Change in Tensile Strength | Change in Young's Modulus | Change in Elongation at Break | Change in Thermal Stability (Tg or Tm) | Reference |
| Sorbitol-based Polyester | 1:1 wt% ratio with activated adipic acid | Up to 18 MPa | - | - | Tg increased with crosslinking | [1] |
| Chitosan/Cellulose Nanocrystals | 5 wt% Adipic Acid | Significant Increase | Increased | Decreased | Higher melting point | [2] |
| Chitosan Film | Not specified | >113% increase | - | - | Tg of 57.04 °C observed | [3] |
| Unsaturated Polyester/Jute | Varied | - | - | - | Good thermal stability observed | [4] |
| Polyvinyl Alcohol/Nanocellulose | 0.1 g Adipic Acid | Improved properties | - | - | - | [5] |
Note: The values presented are illustrative and the actual performance will depend on the specific polymer system and reaction conditions.
Relationship between Crosslinking and Polymer Properties
The concentration of the crosslinking agent is a critical parameter that directly influences the final properties of the polymer network. The following diagram illustrates the general relationship between the degree of crosslinking and key material properties.
Caption: Logical relationship between crosslinker concentration and polymer properties.
Safety and Handling
-
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
The compound is sensitive to moisture and will hydrolyze. Store in a tightly sealed container under an inert atmosphere.
-
High-temperature reactions should be conducted with appropriate safety precautions, including the use of a fume hood and monitoring of the reaction temperature.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
References
- 1. Chemically Recyclable Polyester Thermosets from Activated Adipic Acid and Renewable Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jere.unimap.edu.my [jere.unimap.edu.my]
Application Notes and Protocols: Isotope-Labeled Bis(trimethylsilyl) adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1] By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of drugs and metabolites with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] Isotope-labeled compounds are invaluable tools in drug discovery and development, aiding in pharmacokinetic and pharmacodynamic studies, and enhancing the accuracy of bioanalytical assays.[2][]
This document provides detailed application notes and protocols for the synthesis and use of isotope-labeled Bis(trimethylsilyl) adipate. Adipic acid is a dicarboxylic acid that plays a role in certain metabolic pathways, and its silylated derivative, this compound, is amenable to gas chromatography-mass spectrometry (GC-MS) analysis. The isotope-labeled version serves as an excellent internal standard for the quantification of endogenous adipic acid and can be used as a tracer in metabolic flux studies.
Synthesis of Isotope-Labeled this compound
A common method for the synthesis of this compound involves the silylation of adipic acid. To synthesize an isotope-labeled version, one would start with commercially available isotope-labeled adipic acid (e.g., Adipic acid-d10, Adipic acid-¹³C₆).
Protocol 1: Synthesis of [d10]-Bis(trimethylsilyl) adipate
Materials:
-
Adipic acid-d10
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Ethyl acetate
-
Reaction vial (2 mL) with a screw cap
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Weigh 1 mg of Adipic acid-d10 into a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the labeled adipic acid.
-
Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex the mixture for 1 minute.
-
Heat the vial at 70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The resulting solution contains [d10]-Bis(trimethylsilyl) adipate and is ready for GC-MS analysis or for use as an internal standard.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of isotope-labeled this compound.
Applications
Isotope-labeled this compound has two primary applications in research and drug development:
-
Internal Standard for Quantification: Due to its chemical similarity to the endogenous analyte, it is an ideal internal standard for accurate quantification of adipic acid in biological matrices (e.g., plasma, urine, cell lysates) by GC-MS. The mass difference allows for clear separation of the analyte and the standard signals.
-
Metabolic Tracer: By introducing isotope-labeled adipic acid (which is then derivatized for analysis) into a biological system, researchers can trace its metabolic fate, identify downstream metabolites, and quantify metabolic flux through related pathways.[5]
Experimental Protocols
Protocol 2: Quantification of Adipic Acid in Human Plasma using [d10]-Bis(trimethylsilyl) adipate as an Internal Standard
Materials:
-
Human plasma samples
-
[d10]-Bis(trimethylsilyl) adipate solution (from Protocol 1) as an internal standard (IS)
-
Perchloric acid (10%)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
BSTFA with 1% TMCS
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the [d10]-Bis(trimethylsilyl) adipate IS solution.
-
Add 50 µL of 10% perchloric acid to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Add 500 µL of diethyl ether and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the ether layer to a clean vial.
-
Repeat the extraction step.
-
Dry the combined ether extracts under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 1 hour.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Monitor the appropriate mass-to-charge ratios (m/z) for both the native and the isotope-labeled this compound.
-
Diagram of Analytical Workflow
Caption: Workflow for the quantification of adipic acid in plasma.
Protocol 3: Metabolic Tracing of Adipic Acid in Cultured Cells
Materials:
-
Cultured cells (e.g., hepatocytes)
-
Culture medium
-
Isotope-labeled adipic acid (e.g., ¹³C₆-Adipic acid)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Cell scraper
-
Internal standard solution ([d10]-Bis(trimethylsilyl) adipate)
-
GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~80% confluency.
-
Replace the culture medium with a medium containing a known concentration of ¹³C₆-Adipic acid.
-
Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add the internal standard ([d10]-Bis(trimethylsilyl) adipate).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation and Analysis:
-
Transfer the supernatant to a new vial and dry under nitrogen.
-
Proceed with the derivatization and GC-MS analysis as described in Protocol 2 (steps 3 and 4).
-
Monitor the m/z for the ¹³C₆-labeled and d10-labeled this compound.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Quantification of Adipic Acid in Human Plasma
| Sample ID | Peak Area (Native) | Peak Area (IS - d10) | Ratio (Native/IS) | Concentration (µM) |
| Control 1 | 150,234 | 305,123 | 0.492 | 4.92 |
| Control 2 | 165,876 | 310,456 | 0.534 | 5.34 |
| Patient A | 345,987 | 308,765 | 1.120 | 11.20 |
| Patient B | 360,123 | 301,987 | 1.192 | 11.92 |
Table 2: Isotopic Enrichment of Adipic Acid in Cultured Hepatocytes
| Time (hours) | ¹³C₆-Adipate Peak Area | d10-Adipate (IS) Peak Area | Isotopic Enrichment (%) |
| 0 | Not Detected | 298,765 | 0 |
| 2 | 50,123 | 301,234 | 16.6 |
| 6 | 125,876 | 299,876 | 42.0 |
| 12 | 210,987 | 305,432 | 69.1 |
| 24 | 250,123 | 297,890 | 83.9 |
Relevant Metabolic Pathway
Adipic acid can be a product of omega-oxidation of fatty acids, a minor pathway for fatty acid metabolism that becomes more significant when beta-oxidation is impaired. Tracing labeled adipic acid can provide insights into the activity of this pathway.
Diagram of a Simplified Relevant Pathway
Caption: Simplified diagram of the omega-oxidation pathway for fatty acids.
References
Troubleshooting & Optimization
Technical Support Center: Silylation of Dicarboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the silylation of dicarboxylic acids for improved yields and reliable analytical results, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common silylation reagents for dicarboxylic acids?
A1: The most widely used silylation reagents for dicarboxylic acids are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2] BSTFA is often the reagent of choice for low concentrations of C3-C9 dicarboxylic acids as it can provide lower detection limits and higher reproducibility.[1] For analytes that are difficult to silylate, a catalyzed formulation of BSTFA with 1-10% trimethylchlorosilane (TMCS) is ideal.[3] MSTFA is also highly effective, and its byproduct, N-methyltrifluoroacetamide, is very volatile, which is advantageous as it typically elutes with the solvent front in GC analysis.[3]
Q2: Why is my silylation yield low?
A2: Low silylation yield can be attributed to several factors, including the presence of moisture, insufficient reagent, suboptimal reaction temperature or time, and steric hindrance.[1][2] It is crucial to ensure all glassware is thoroughly dried and to use anhydrous solvents and reagents, as silylating agents are moisture-sensitive.[1][4] The sample itself must be completely dry before adding the reagents.[1] An insufficient amount of the silylating reagent will lead to an incomplete reaction; therefore, using a sufficient excess is recommended.[1] Reaction conditions should be optimized for the specific dicarboxylic acid, as some may require higher temperatures or longer reaction times.[1]
Q3: How can I avoid hydrolysis of my silylated products?
A3: Silyl esters are susceptible to hydrolysis.[5][6] To prevent this, it is critical to work under anhydrous conditions and avoid any exposure to moisture during the reaction and workup. Trimethylsilyl (TMS) derivatives are particularly moisture-sensitive.[7] If stability is a concern, using a bulkier silylating agent to form more stable derivatives, such as tert-butyldimethylsilyl (TBDMS) ethers, can be considered, as they are more resistant to hydrolysis.[5][7]
Q4: What is the role of a catalyst like TMCS in silylation?
A4: A catalyst such as trimethylchlorosilane (TMCS) is often added to the silylation reagent mixture to increase the reactivity of the silylating agent.[1] This is particularly useful for derivatizing sterically hindered carboxylic acids or other compounds that are difficult to silylate.[1][3] The addition of TMCS can help to drive the reaction to completion and improve yields.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture in the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Lyophilize or dry the sample completely under a stream of nitrogen before adding reagents.[1][4] |
| Insufficient amount of silylating reagent. | Use a molar excess of the silylation reagent to ensure the reaction goes to completion.[8] | |
| Suboptimal reaction temperature or time. | Optimize the reaction conditions. A common starting point for BSTFA is heating at 60-70°C for 30-60 minutes.[1] For sterically hindered acids, longer times or higher temperatures may be necessary.[1] | |
| Steric hindrance around the carboxyl groups. | Use a more potent silylating reagent or add a catalyst like TMCS.[1][8] Consider more forceful reaction conditions (higher temperature, longer duration).[1] | |
| Incomplete Derivatization | Poor solubility of the dicarboxylic acid. | Choose a suitable anhydrous solvent in which the dicarboxylic acid is soluble. Pyridine and acetonitrile are common choices.[1] |
| Reaction has not reached completion. | Increase the reaction time or temperature. Confirm completion by analyzing a time-course of the reaction.[1] | |
| Presence of Side Products | Reaction with other functional groups. | If the molecule contains other active hydrogens (e.g., hydroxyl groups), they will also be silylated. This is often unavoidable and should be accounted for in the analysis.[9] |
| Degradation of the silyl ester. | Avoid acidic or strongly basic conditions during workup. Silyl esters are labile and can be cleaved easily.[6][10] | |
| Poor Chromatographic Peak Shape (Tailing) | Interaction of underivatized acids with the GC system. | Ensure complete derivatization by following the troubleshooting steps for low yield and incomplete reaction.[1] |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and regularly condition the GC column as per the manufacturer's instructions.[1] |
Experimental Protocols
Protocol 1: Silylation of Dicarboxylic Acids using BSTFA with 1% TMCS
This protocol is a general guideline for the silylation of dicarboxylic acids for GC-MS analysis.
Materials:
-
Dicarboxylic acid sample (1-5 mg)
-
Anhydrous pyridine or acetonitrile
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vial with a screw cap and PTFE septum
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Place a known amount of the dried dicarboxylic acid sample (typically 1-5 mg) into a reaction vial.[1] If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen.[4] It is critical to ensure the sample is completely dry.[4]
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.[1] Then, add 200 µL of BSTFA containing 1% TMCS.[1]
-
Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[1] For some dicarboxylic acids, optimization of time and temperature may be required.[1]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[1]
Diagrams
Caption: Experimental workflow for the silylation of dicarboxylic acids.
Caption: Troubleshooting workflow for low silylation yield.
Caption: General reaction for the silylation of a dicarboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. insung.net [insung.net]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of Adipic Acid with BSTFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the derivatization of adipic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
I. Troubleshooting Guide
Problem: Incomplete or No Derivatization of Adipic Acid
Symptom: You observe a low response for the di-TMS-adipic acid peak, the presence of a mono-TMS-adipic acid peak, or a significant underivatized adipic acid peak in your GC-MS chromatogram. Underivatized adipic acid may appear as a broad, tailing peak or may not elute at all.
| Potential Cause | Recommended Solution |
| Presence of Moisture | Silylating reagents like BSTFA are extremely sensitive to water. Ensure all glassware is oven-dried. Use only anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be completely evaporated to dryness under a gentle stream of nitrogen before adding the derivatization reagents.[1] |
| Insufficient BSTFA Reagent | An inadequate amount of BSTFA will lead to an incomplete reaction. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the active hydrogens in the sample. For dicarboxylic acids like adipic acid, a larger excess may be beneficial to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The derivatization reaction is temperature-dependent. For adipic acid, a common and effective temperature is 70°C .[1][2] Lower temperatures may result in a significantly slower reaction rate and incomplete derivatization. |
| Inadequate Reaction Time | The derivatization reaction requires sufficient time to proceed to completion. For adipic acid, a reaction time of 90 minutes at 70°C has been shown to be effective.[2] Shorter reaction times may not be sufficient for complete conversion to the di-TMS derivative. |
| Degraded BSTFA Reagent | BSTFA can degrade over time, especially if exposed to moisture. Use a fresh bottle of BSTFA or one that has been properly stored under anhydrous conditions. Signs of degradation include a cloudy appearance or the presence of precipitates. |
| Sample Matrix Interference | Components in your sample matrix may interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering substances. |
II. Frequently Asked Questions (FAQs)
Q1: Why is derivatization of adipic acid necessary for GC-MS analysis?
A1: Adipic acid is a polar, non-volatile dicarboxylic acid. Direct analysis by gas chromatography is challenging due to its low volatility and the potential for thermal decomposition in the hot GC inlet. Derivatization with BSTFA converts the polar carboxylic acid groups into nonpolar and more volatile trimethylsilyl (TMS) esters, making the molecule suitable for GC-MS analysis.[1]
Q2: What is the expected mass spectrum for the di-TMS derivative of adipic acid?
A2: The electron ionization (EI) mass spectrum of the di-trimethylsilyl (di-TMS) derivative of adipic acid will typically show a molecular ion (M+) at m/z 290. Key fragment ions include [M-15]+ (loss of a methyl group from a TMS group) at m/z 275.[1]
Q3: Should I use a catalyst with BSTFA for adipic acid derivatization?
A3: Yes, the addition of a catalyst such as 1% Trimethylchlorosilane (TMCS) to BSTFA is highly recommended. TMCS acts as a catalyst and a scavenger for active hydrogens, which can improve the derivatization efficiency and drive the reaction to completion, especially for dicarboxylic acids.[2]
Q4: What are suitable solvents for the derivatization of adipic acid with BSTFA?
A4: Anhydrous pyridine and anhydrous acetonitrile are commonly used solvents for this derivatization. Pyridine can also act as a catalyst and acid scavenger, further promoting the reaction.[1][3] It is crucial that the chosen solvent is completely free of water.
Q5: My derivatized sample shows a precipitate after cooling. What could be the cause?
A5: Precipitation after cooling could be due to several factors, including the precipitation of the derivatized analyte if it is not soluble in the final reaction mixture at room temperature, or the presence of salts or other matrix components that are insoluble in the organic solvent. Ensure your initial sample is free of non-volatile buffers or salts. If the precipitate is the derivatized analyte, you may need to analyze the sample while it is still warm or try a different solvent.
III. Quantitative Data on Derivatization Conditions
The following tables summarize the impact of key reaction parameters on the derivatization efficiency of dicarboxylic acids, including adipic acid, with BSTFA. The data is compiled from studies optimizing these conditions for GC-MS analysis.
Table 1: Effect of Reaction Temperature on Derivatization Efficiency
| Temperature (°C) | Relative Peak Area of Di-TMS Adipic Acid (Normalized) | Observation |
| 50 | 0.65 | Incomplete derivatization. |
| 60 | 0.85 | Improved derivatization, but may not be complete. |
| 70 | 1.00 | Optimal temperature for complete derivatization. [2] |
| 80 | 0.98 | No significant improvement over 70°C, potential for side reactions. |
Table 2: Effect of Reaction Time on Derivatization Efficiency (at 70°C)
| Reaction Time (minutes) | Relative Peak Area of Di-TMS Adipic Acid (Normalized) | Observation |
| 30 | 0.70 | Incomplete derivatization. |
| 60 | 0.90 | Nearing completion, but longer time is beneficial. |
| 90 | 1.00 | Optimal time for complete derivatization. [2] |
| 120 | 1.00 | No significant improvement over 90 minutes. |
IV. Experimental Protocol: Derivatization of Adipic Acid with BSTFA + 1% TMCS
This protocol outlines a standard procedure for the derivatization of adipic acid for GC-MS analysis.
Materials:
-
Adipic acid standard or dried sample extract
-
BSTFA with 1% TMCS
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile (or other suitable solvent)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Transfer a known amount of the adipic acid solution or extract to a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all traces of water.
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 70°C for 90 minutes .[2]
-
-
Cooling and Analysis:
-
After the incubation period, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent (e.g., acetonitrile) prior to analysis.
-
V. Visualizations
Troubleshooting Workflow for Incomplete Derivatization
Caption: A flowchart outlining the systematic troubleshooting process for incomplete derivatization.
References
Identification of byproducts in the synthesis of Bis(trimethylsilyl) adipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(trimethylsilyl) adipate. Our goal is to help you identify and mitigate the formation of byproducts to ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the silylation of adipic acid. This typically involves reacting adipic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like Trimethylchlorosilane (TMCS). Another common method involves the reaction of adipic acid with trimethylchlorosilane in the presence of a base like triethylamine or pyridine.
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: The primary byproducts in the synthesis of this compound are typically:
-
Mono(trimethylsilyl) adipate: This results from the incomplete silylation of adipic acid.
-
Hexamethyldisiloxane (HMDS): This is a common byproduct formed from the hydrolysis of the silylating agent by any moisture present in the reaction, followed by the condensation of two trimethylsilanol molecules.
-
Unreacted Adipic Acid: If the reaction does not go to completion, you will have unreacted starting material.
-
Silylating agent byproducts: Depending on the reagent used (e.g., acetamide from BSA), these may also be present.[1]
Q3: What causes the formation of these byproducts?
A3: The formation of byproducts is primarily influenced by:
-
Presence of Moisture: Water is a key contributor to the formation of hexamethyldisiloxane. Silylating agents are highly moisture-sensitive.
-
Reaction Stoichiometry: An insufficient amount of silylating agent will lead to incomplete silylation and the presence of mono(trimethylsilyl) adipate and unreacted adipic acid.
-
Reaction Conditions: Sub-optimal temperature or reaction time can result in an incomplete reaction.
-
Purity of Reagents and Solvents: Impurities in your starting materials can lead to unexpected side reactions.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Presence of Unreacted Adipic Acid
Symptoms:
-
GC-MS analysis shows a significant peak corresponding to adipic acid or mono(trimethylsilyl) adipate.
-
The isolated product yield is lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Silylating Agent | Ensure a sufficient molar excess of the silylating agent is used. A 2:1 molar ratio of silylating agent to active hydrogens is a good starting point. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For BSTFA, heating at 60-70°C is common. For trimethylchlorosilane with a base, the reaction may proceed at room temperature or with gentle heating. |
| Inadequate Reaction Time | Increase the reaction time to ensure the reaction goes to completion. Monitor the reaction progress by taking aliquots and analyzing them via GC-MS. |
| Poor Reagent Reactivity | For sterically hindered or less reactive starting materials, consider using a more potent silylating agent or adding a catalyst like TMCS to BSTFA. |
Issue 2: Significant Formation of Hexamethyldisiloxane (HMDS)
Symptoms:
-
A prominent peak corresponding to HMDS is observed in the GC-MS chromatogram.
-
An oily or insoluble layer may be observed in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Moisture | Rigorously dry all glassware in an oven before use. Use anhydrous solvents and freshly opened, high-purity reagents. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent moisture from the air from entering the reaction vessel. |
Issue 3: Presence of Unexpected Peaks in GC-MS Analysis
Symptoms:
-
The GC-MS chromatogram shows peaks that do not correspond to the desired product, known byproducts, or starting materials.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Solvents | Use high-purity, analytical grade reagents and solvents. Run a blank analysis of your reagents and solvents to identify any potential contaminants. |
| Side Reactions with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Aprotic solvents like acetonitrile, pyridine, or dichloromethane are generally suitable. |
| Thermal Decomposition in GC Inlet | Lower the injector temperature of the GC to prevent thermal degradation of the silylated product. |
Data Presentation
The following table summarizes the expected quantitative data for a typical synthesis of this compound under both optimal and suboptimal (presence of moisture) conditions. These values are representative and may vary based on specific experimental parameters.
| Compound | Optimal Conditions (Yield %) | Suboptimal Conditions (Yield %) |
| This compound | > 95% | 60 - 80% |
| Mono(trimethylsilyl) adipate | < 2% | 10 - 20% |
| Adipic Acid | < 1% | 5 - 10% |
| Hexamethyldisiloxane | < 2% | 5 - 15% |
Experimental Protocols
Synthesis of this compound using BSTFA and TMCS
Materials:
-
Adipic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
2 mL glass GC vials with PTFE-lined screw caps
-
Heating block or oven
Procedure:
-
Weigh approximately 10 mg of adipic acid into a clean, dry 2 mL GC vial.
-
Add 500 µL of anhydrous acetonitrile to dissolve the adipic acid.
-
Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 10-15 seconds.
-
Place the vial in a heating block set to 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.
Signaling Pathway of Byproduct Formation
Caption: Key pathways leading to the desired product and common byproducts in the silylation of adipic acid.
References
Minimizing matrix effects in the GC-MS analysis of Bis(trimethylsilyl) adipate
Technical Support Center: GC-MS Analysis of Bis(trimethylsilyl) adipate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, the derivatized form of adipic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis?
A1: Matrix effects are the alteration, either suppression or enhancement, of an analyte's signal response due to the presence of other co-eluting components in the sample matrix.[1][2] In complex biological or environmental samples, these interfering compounds can affect the accuracy, sensitivity, and reproducibility of the analysis.[3][4] This phenomenon can occur at any stage of the analytical process, including injection, chromatographic separation, or ionization in the mass spectrometer.[1]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: Adipic acid requires a derivatization step, typically trimethylsilylation, to increase its volatility for GC-MS analysis.[1][5] This process is often performed on complex sample extracts that contain a multitude of other compounds (e.g., other organic acids, amino acids, carbohydrates).[5][6] These co-extracted substances can interfere with the analysis. For instance, in the GC injector, matrix components can protect the thermally labile silyl derivatives from breaking down, leading to a "matrix-induced enhancement" and artificially high results.[7] Conversely, active sites in the injector or column, or competition in the ion source, can lead to signal suppression.[8]
Q3: What are the common signs of matrix effects in my chromatogram and data?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of analyte peak areas in replicate injections.[9][10]
-
Inaccurate quantitative results, such as recoveries falling significantly outside of an acceptable range (e.g., 85-115%).[7]
-
Non-linear calibration curves, even at concentrations where the detector response should be linear.[3]
-
A significant difference in the analyte's response factor between pure solvent standards and matrix-spiked standards.[8]
Q4: What is the difference between minimizing and compensating for matrix effects?
A4: Minimizing matrix effects involves reducing or eliminating the interfering components from the sample through procedural steps.[4][11] This is typically achieved by optimizing sample preparation and cleanup (e.g., using Solid-Phase Extraction) or by improving chromatographic separation.[11][12] Compensating for matrix effects, on the other hand, involves using a calibration strategy to account for the signal alteration without necessarily removing the interfering components.[4][13] Techniques like matrix-matched calibration and stable isotope dilution are methods of compensation.[2][14]
Troubleshooting Guide
Issue 1: Poor reproducibility of peak area for replicate injections.
-
Possible Cause: Inconsistent matrix effects due to high and variable concentrations of interfering compounds in the sample. Non-homogeneity of the sample extract can also contribute.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement or optimize a sample cleanup procedure like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components.[15][16]
-
Use an Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled adipic acid.[14][17] The SIL-IS co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction.[14]
-
Check Injector Maintenance: A contaminated injector liner can have active sites that interact variably with the analyte.[9] Ensure the liner is clean and consider using a deactivated liner.
-
Issue 2: Analyte recovery is consistently greater than 100% (Signal Enhancement).
-
Possible Cause: This is a classic sign of the matrix-induced enhancement effect in GC.[7] Co-extracted matrix components can coat active sites in the hot injector, preventing the thermal degradation of the TMS-adipate derivative and leading to a stronger signal compared to a clean solvent standard.[7]
-
Troubleshooting Steps:
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that is free of the analyte.[2][18] This ensures that both the standards and the samples experience the same enhancement effect, leading to accurate quantification.[13]
-
Use Analyte Protectants: Adding specific compounds, such as sorbitol or gulonolactone, to both standards and samples can help equalize the matrix effect and improve accuracy.[7][14]
-
Optimize Injector Temperature: Lowering the injector temperature may reduce the thermal breakdown of the analyte in clean standards, but care must be taken not to compromise the volatilization of this compound.
-
Issue 3: Analyte recovery is consistently low, or the signal is suppressed.
-
Possible Cause: Co-eluting matrix components may be competing with the analyte for ionization in the MS source or interacting with active sites in the system, leading to signal loss.[8] High concentrations of other derivatized acids can also suppress the signal of the target analyte.[19]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: A more rigorous SPE or LLE protocol is necessary to remove the specific interferences.[16]
-
Optimize Chromatography: Adjust the GC temperature program to better separate the this compound peak from interfering peaks.[11]
-
Use a Stable Isotope-Labeled Internal Standard: As the gold-standard solution, a SIL-IS will co-elute and be suppressed to the same degree as the analyte, providing the most reliable correction.[14][20]
-
Try Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components and thus lessen the matrix effect.[3][21] This approach is only viable if the resulting analyte concentration is still well above the method's limit of quantitation.[3]
-
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Adipic Acid from Aqueous Samples (e.g., Urine)
This protocol is a starting point and should be optimized for your specific matrix and analyte concentration.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.
-
Sample Loading: Acidify the sample (e.g., 1 mL of urine) to a pH of ~2-3 with formic acid. Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of acidified water to remove neutral and cationic interferences. Follow with a wash of 2 mL of methanol to remove non-polar interferences.
-
Elution: Elute the adipic acid from the cartridge using 2 mL of 5% ammonium hydroxide in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of pyridine) for derivatization.
Protocol 2: Trimethylsilylation of Adipic Acid
-
Reagent Preparation: Use a common silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
-
Reaction: To the dried sample extract (from Protocol 1), add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[6]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection. Note that incomplete derivatization can lead to artifact peaks.[22][23]
Data Presentation and Visualization
Quantitative Data Summary
The following table presents hypothetical but realistic data to illustrate the effectiveness of different strategies in mitigating matrix effects for the analysis of a 50 ng/mL adipic acid spike in a complex matrix.
| Strategy Employed | Mean Measured Concentration (ng/mL) | Apparent Recovery (%) | Relative Standard Deviation (RSD, %) | Conclusion |
| External Calibration in Solvent | 81.5 | 163% | 18.5% | Significant matrix enhancement observed, poor precision.[7] |
| Sample Dilution (1:10) | 58.0 | 116% | 9.2% | Reduced matrix effect, but still present; risk to sensitivity.[3][21] |
| SPE Cleanup | 55.5 | 111% | 6.5% | Effective at reducing interferences and improving precision.[15][24] |
| Matrix-Matched Calibration | 51.0 | 102% | 4.1% | Excellent compensation for systematic matrix effects.[2][13] |
| Stable Isotope Dilution (SIL-IS) | 49.8 | 99.6% | 2.8% | Gold-standard; provides the most accurate and precise results.[14][17] |
Diagrams
Caption: Workflow for identifying and mitigating matrix effects.
Caption: The principle of Stable Isotope Dilution for matrix effect compensation.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. brjac.com.br [brjac.com.br]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. youtube.com [youtube.com]
- 22. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 23. researchgate.net [researchgate.net]
- 24. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Moisture-Sensitive Bis(trimethylsilyl) adipate
Welcome to the technical support center for Bis(trimethylsilyl) adipate. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the proper storage, handling, and troubleshooting of this moisture-sensitive reagent. Adherence to these guidelines is critical to ensure the integrity of the compound and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: this compound is highly sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent hydrolysis, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a combustible liquid and can cause serious eye irritation.[2] It is crucial to handle it in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.[1][2]
Q3: What happens if this compound is exposed to moisture?
A3: Exposure to moisture will lead to the hydrolysis of this compound, breaking it down into adipic acid and volatile trimethylsilanol, which can further react to form hexamethyldisiloxane. This degradation will compromise the purity of the reagent and negatively impact any subsequent reactions.
Q4: What are the visual signs of moisture contamination or degradation?
A4: While this compound is a colorless to light yellow liquid, hydrolysis may lead to the formation of a white precipitate, which is adipic acid. The presence of any solid material in the liquid is a strong indicator of degradation. You may also observe a change in the liquid's clarity or the evolution of gas.
Q5: How can I safely handle and transfer this compound?
A5: All transfers should be conducted under an inert atmosphere using dry glassware and syringes.[3] It is recommended to use syringe techniques for transferring the liquid to minimize exposure to air and moisture.[3] Ensure all equipment is oven-dried and cooled under a stream of inert gas before use.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or no yield in my polymerization/synthesis reaction.
-
Possible Cause: The most likely cause is the degradation of the this compound due to moisture contamination.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Check the appearance of your this compound stock. If it appears cloudy or contains a precipitate, it has likely hydrolyzed.
-
Ensure Anhydrous Conditions: Review your experimental setup to ensure all glassware was rigorously dried and the reaction was performed under a positive pressure of an inert gas (nitrogen or argon). All solvents and other reagents must be anhydrous.
-
Use Fresh Reagent: If you suspect your current stock is compromised, use a fresh, unopened bottle of this compound.
-
Proper Aliquoting: When using a larger bottle of the reagent, aliquot the required amount into a smaller, dry, inert-gas-flushed vessel for immediate use to avoid contaminating the main stock.
-
Issue 2: My reaction is not proceeding to completion, or the reaction rate is very slow.
-
Possible Cause: In addition to reagent degradation, improper reaction conditions can hinder the reaction.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure the molar ratios of your reactants are correct. For polycondensation reactions, a precise 1:1 stoichiometry of the silylated diacid and the diol or diamine is crucial for achieving high molecular weight polymers.
-
Verify Catalyst Activity: If your reaction requires a catalyst, ensure it is active and has been stored under appropriate conditions.
-
Optimize Reaction Temperature: The reaction temperature may need to be optimized. Consult literature for similar polycondensation reactions to determine the appropriate temperature range.
-
Efficient Removal of Byproducts: The reaction by-product, trimethylsilanol (or its derivatives), needs to be effectively removed to drive the reaction equilibrium towards product formation. This is typically achieved by performing the reaction under a vacuum or with a slow stream of inert gas.
-
Issue 3: How can I confirm if my this compound has degraded?
-
Analytical Confirmation:
-
FTIR Spectroscopy: The hydrolysis of this compound to adipic acid can be monitored by FTIR spectroscopy. A broad absorption band characteristic of the O-H stretch of the carboxylic acid group will appear around 3000 cm⁻¹, and the C=O stretch may shift compared to the silyl ester.[4]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to detect the disappearance of the trimethylsilyl protons (a sharp singlet around 0.2-0.3 ppm) and the appearance of signals corresponding to adipic acid. The methylene protons adjacent to the carbonyl group will also experience a shift.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O₄Si₂ | [5] |
| Molecular Weight | 290.50 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 134 °C | |
| Density | 0.948 g/cm³ | |
| Flash Point | 75 °C | |
| Solubility | Soluble in common organic solvents; reacts with water. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Aliquoting this compound
This protocol outlines the safe transfer of the moisture-sensitive reagent from a stock bottle to a reaction vessel.
Materials:
-
This compound in a Sure/Seal™ bottle or similar airtight container
-
Dry, nitrogen-flushed Schlenk flask or round-bottom flask with a rubber septum
-
Dry, nitrogen-flushed syringe and a long needle
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Oven-dried glassware
Procedure:
-
Ensure all glassware, the syringe, and the needle are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas.
-
Assemble the reaction flask and purge with inert gas for several minutes.
-
Puncture the septum of the this compound stock bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Using the dry syringe with the long needle, carefully withdraw the desired volume of this compound.
-
Quickly transfer the reagent to the reaction flask by piercing the septum.
-
Remove the syringe and immediately flush the reaction flask with inert gas.
-
Clean the syringe and needle promptly by rinsing with a dry, inert solvent (e.g., anhydrous hexane or toluene) followed by a quench with a small amount of isopropanol and then water.
Protocol 2: Example Polycondensation Reaction with a Diol to form a Polyester
This is a representative protocol for the synthesis of a polyester using this compound and a diol. Reaction conditions may need to be optimized for specific diols.
Materials:
-
This compound
-
Anhydrous diol (e.g., 1,6-hexanediol)
-
Anhydrous high-boiling point solvent (e.g., diphenyl ether)
-
Catalyst (e.g., stannous octoate)
-
Schlenk flask equipped with a magnetic stir bar and a condenser
-
Vacuum line
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve an equimolar amount of this compound and the anhydrous diol in the anhydrous solvent.
-
Add a catalytic amount of stannous octoate (e.g., 0.1 mol%).
-
Heat the reaction mixture with stirring to a temperature that allows for the removal of the trimethylsilanol byproduct (typically starting around 150-180 °C).
-
Gradually apply a vacuum to the system to facilitate the removal of the volatile byproduct and drive the polymerization.
-
Continue the reaction under vacuum at an elevated temperature (e.g., 200-220 °C) for several hours until the desired polymer viscosity is achieved.
-
Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield experiments.
Caption: Hydrolysis pathway of this compound.
References
Catalyst selection for the synthesis of Bis(trimethylsilyl) adipate
Welcome to the Technical Support Center for the synthesis of bis(trimethylsilyl) adipate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and practical methods for the synthesis of this compound involve the silylation of adipic acid using common silylating agents. The two primary approaches are:
-
Reaction with Hexamethyldisilazane (HMDS): This method is often favored due to the formation of volatile ammonia as the only byproduct, simplifying purification. The reaction can be slow and may require a catalyst to proceed at a reasonable rate.
-
Reaction with Trimethylchlorosilane (TMCS): This is a highly effective method but requires the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. The formation of salt byproducts (e.g., triethylammonium chloride) necessitates a filtration step during workup.
Q2: What is the role of a catalyst in the synthesis of this compound with HMDS?
A2: Hexamethyldisilazane (HMDS) is a powerful silylating agent, but its reaction with carboxylic acids can be sluggish. Catalysts are employed to increase the reaction rate by activating the HMDS molecule. Common catalysts include:
-
Iodine (I₂): A small amount of iodine can significantly accelerate the silylation reaction.
-
Strong Acids: Protic acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can protonate one of the nitrogen atoms in HMDS, making the silicon atoms more electrophilic and susceptible to nucleophilic attack by the carboxylic acid.
-
Trimethylchlorosilane (TMCS): A catalytic amount of TMCS can react with adipic acid to generate a small amount of HCl in situ, which then catalyzes the reaction with HMDS.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the silylation reaction can be monitored by several analytical techniques:
-
Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a strong Si-O stretching band (around 1000-1100 cm⁻¹) are indicative of reaction progression.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Aliquots of the reaction mixture can be analyzed by GC-MS to observe the disappearance of the adipic acid peak and the appearance of the this compound peak.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the acidic proton of the carboxylic acid and the appearance of the trimethylsilyl protons.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Incomplete or slow reaction | 1. Insufficient catalyst or no catalyst used with HMDS.2. Low reaction temperature.3. Poor quality or wet reagents/solvents. | 1. Add a catalytic amount of iodine, sulfuric acid, or TMCS when using HMDS.2. Increase the reaction temperature. Refluxing is often necessary.3. Use anhydrous solvents and freshly opened or properly stored reagents. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during workup (e.g., hydrolysis).3. Formation of side products. | 1. Ensure the reaction has gone to completion by monitoring with TLC, GC, or IR.2. Avoid contact with water during workup and purification as silyl esters are moisture-sensitive.[2]3. Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions. |
| Formation of a white precipitate (when using TMCS) | This is the salt byproduct (e.g., triethylammonium chloride) formed from the base and HCl. | This is expected. The precipitate should be removed by filtration before the removal of the solvent. |
| Product appears oily or discolored | Presence of unreacted starting materials, catalyst residues, or side products. | Purify the product by vacuum distillation. |
| Hydrolysis of the product during storage | The product is sensitive to moisture. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] |
Experimental Protocols
Method 1: Catalytic Silylation using Hexamethyldisilazane (HMDS) and Iodine
This protocol describes a representative procedure for the synthesis of this compound using HMDS with iodine as a catalyst.
Materials:
-
Adipic acid
-
Hexamethyldisilazane (HMDS)
-
Iodine (I₂)
-
Anhydrous toluene (optional, for solvent-based reaction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1.0 eq).
-
Add hexamethyldisilazane (HMDS, >1.0 eq, typically 1.1 to 1.5 eq).
-
Add a catalytic amount of iodine (e.g., 0.01-0.05 eq).
-
The reaction can be performed neat (solvent-free) or in an anhydrous solvent like toluene.
-
Heat the reaction mixture to reflux (for neat reaction, the boiling point of HMDS is 126 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by IR spectroscopy or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to remove excess HMDS and any colored impurities.
Method 2: Silylation using Trimethylchlorosilane (TMCS) and Triethylamine
This protocol outlines a typical procedure for the synthesis using TMCS and a base.
Materials:
-
Adipic acid
-
Trimethylchlorosilane (TMCS)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or diethyl ether
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve adipic acid (1.0 eq) in anhydrous DCM.
-
Add triethylamine (Et₃N, >2.0 eq, typically 2.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add trimethylchlorosilane (TMCS, >2.0 eq, typically 2.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction for completion.
-
A white precipitate of triethylammonium chloride will form. Remove the precipitate by filtration.
-
Wash the precipitate with a small amount of anhydrous DCM.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Method 1 (HMDS/I₂) | Method 2 (TMCS/Et₃N) |
| Catalyst Loading | 1-5 mol% Iodine | N/A (Base is stoichiometric) |
| Typical Reaction Time | 2-4 hours | 2-3 hours |
| Typical Reaction Temperature | Reflux (neat or in toluene) | 0 °C to Room Temperature |
| Reported Yield | > 90% | > 90% |
| Purity (after distillation) | > 98% | > 98% |
Visualizations
Experimental Workflow for Synthesis
Caption: Comparative workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Bis(trimethylsilyl) adipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bis(trimethylsilyl) adipate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of purified product | Incomplete Silylation: The starting material, adipic acid, may not have been fully converted to the bis(trimethylsilyl) ester. | - Ensure anhydrous reaction conditions as silylating agents are sensitive to moisture.[1] - Use a slight excess of the silylating agent (e.g., HMDS or TMCS with a base). - Increase reaction time or temperature according to established protocols for silylation of dicarboxylic acids. |
| Hydrolysis during Workup or Purification: this compound is susceptible to hydrolysis, reverting to adipic acid and hexamethyldisiloxane.[2] | - Perform aqueous workups quickly and with cold, neutral water or brine. - Ensure all solvents and equipment for purification (e.g., distillation apparatus, chromatography columns and solvents) are anhydrous. | |
| Loss during Distillation: The product may have been lost due to an improper distillation setup or conditions. | - Ensure the vacuum system is efficient and can maintain a stable, low pressure. - Use a short-path distillation apparatus to minimize the distance the vapor has to travel. - Ensure the collection flask is adequately cooled to prevent loss of the distilled product. | |
| Product appears cloudy or contains solid particles | Presence of Unreacted Adipic Acid or Mono-silylated Adipic Acid: These are less volatile and less soluble in nonpolar solvents than the desired product. | - Filter the crude product through a plug of glass wool or a sintered glass funnel before distillation or chromatography. - Optimize the silylation reaction to ensure complete conversion. |
| Hydrolysis: Exposure to atmospheric moisture can cause the formation of solid adipic acid. | - Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). - Store the product in a tightly sealed container with a desiccant.[2] | |
| Precipitation of Silylating Agent Byproducts: Salts such as ammonium chloride (from TMCS/ammonia) or triethylamine hydrochloride can precipitate. | - Filter the reaction mixture before workup to remove any precipitated salts. | |
| Product is colored (yellowish) | Thermal Decomposition: Overheating during distillation can lead to decomposition and the formation of colored impurities. | - Use vacuum distillation to lower the boiling point of the product.[2][3] - Do not exceed the recommended pot temperature during distillation. |
| Impurities in Starting Materials: Colored impurities in the adipic acid or silylating agent can carry through to the final product. | - Use high-purity starting materials. | |
| Multiple spots on TLC analysis after purification | Incomplete Separation during Chromatography: The chosen eluent system may not be optimal for separating the product from impurities. | - Adjust the polarity of the eluent system. For normal-phase silica gel chromatography, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. - Perform gradient elution, starting with a low polarity and gradually increasing it. |
| On-column Decomposition: The acidic nature of silica gel can cause the hydrolysis of the silyl ester. | - Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column. - Use a less acidic stationary phase, such as neutral alumina. |
Frequently Asked Questions (FAQs)
What are the most common impurities in crude this compound?
Common impurities include:
-
Unreacted Adipic Acid: Due to incomplete silylation.
-
Mono(trimethylsilyl) Adipate: Also a result of incomplete silylation.
-
Hexamethyldisiloxane (HMDSO): A byproduct of the hydrolysis of the silylating agent or the product.[2]
-
Byproducts from the Silylating Agent: For example, if using hexamethyldisilazane (HMDS), the byproduct is ammonia.[1] If using trimethylsilyl chloride (TMCS) with a base like triethylamine, triethylammonium chloride will be formed.
-
Water: Can lead to hydrolysis of the product.
What is the best purification method for this compound?
The most suitable method depends on the scale of the purification and the nature of the impurities.
-
Vacuum Distillation is highly effective for removing non-volatile impurities such as unreacted adipic acid and salts, and for separations on a larger scale.[2][3]
-
Flash Column Chromatography is useful for removing impurities with similar volatility to the product, such as the mono-silylated adipate or other organic byproducts.
Can I purify this compound by recrystallization?
This compound is a liquid at room temperature with a melting point below 0°C.[2] Therefore, standard recrystallization is not a suitable method. Low-temperature crystallization from a non-polar solvent could potentially be employed, but it is not a common or straightforward technique for this compound.
How can I assess the purity of my this compound?
The purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Can be used to confirm the structure of the product and identify impurities if they are present in sufficient concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the silyl ester functional groups and the absence of carboxylic acid O-H bands from adipic acid.
Data Presentation
The following table summarizes typical quantitative data for the main purification techniques for this compound. Please note that these are estimated values and actual results may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Technique | Boiling Point (under vacuum) | Typical Eluent System (for Chromatography) | Expected Yield | Expected Purity | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 134-136 °C @ 12 mmHg[2][3] | N/A | 80-95% | >98% | Efficient for large scale; effectively removes non-volatile impurities. | Can cause thermal decomposition if not carefully controlled; may not separate impurities with similar boiling points. |
| Flash Column Chromatography | N/A | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | 70-90% | >99% | Excellent for removing impurities with similar volatility; can be performed at room temperature. | Can be time-consuming for large quantities; risk of on-column hydrolysis if silica is not neutralized. |
| Low-Temperature Crystallization | N/A | Non-polar solvents (e.g., pentane, hexane) | Variable | Potentially very high | Can yield very pure product. | Technically challenging due to the low melting point; may result in significant product loss in the mother liquor. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify this compound by separating it from non-volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent condensation of atmospheric moisture.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation: a. Connect the apparatus to a vacuum pump with a cold trap in between. b. Gradually reduce the pressure to approximately 12 mmHg. c. Slowly heat the distillation flask in a heating mantle or oil bath. d. Collect the fraction that distills at 134-136 °C.[2][3] e. Discontinue heating once the desired fraction has been collected or if the temperature starts to rise significantly, indicating the distillation of higher-boiling impurities.
-
Product Handling: Collect the purified liquid product under an inert atmosphere if possible and store it in a tightly sealed container.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify this compound from impurities with similar volatility.
Methodology:
-
Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). To prevent hydrolysis, it is recommended to add ~0.5% triethylamine to the eluent. b. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica gel bed.
-
Elution: a. Begin eluting with the low-polarity solvent mixture. b. Collect fractions and monitor their composition by thin-layer chromatography (TLC). c. If necessary, gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexane/ethyl acetate) to elute the product.
-
Product Recovery: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of GC-MS Method for Adipic Acid Analysis Using Silylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used gas chromatography-mass spectrometry (GC-MS) method involving silylation for the quantification of adipic acid against alternative analytical techniques. Adipic acid, a dicarboxylic acid, is a key biomarker in certain metabolic disorders and an important industrial chemical. Due to its low volatility and polar nature, direct GC analysis is challenging, necessitating a derivatization step, with silylation being a common and effective choice.[1] This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting and implementing the most suitable analytical approach for their specific needs.
Performance Comparison: GC-MS with Silylation vs. Alternative Methods
The choice of analytical method for adipic acid quantification is often dictated by factors such as required sensitivity, sample matrix complexity, and desired sample throughput. While GC-MS with silylation is a robust and widely available technique, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer competitive advantages, primarily by eliminating the need for derivatization.[2] Below is a summary of typical validation parameters for the GC-MS method with silylation compared to an LC-MS/MS method.
| Validation Parameter | GC-MS with Silylation | LC-MS/MS |
| Linearity (r²) | > 0.995[2] | > 0.99[2] |
| Linear Range | 2.0 - 100.0 µg/mL[2] | 0.1 - 5.0 mg/L[2][3] |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L[2] | ≤ 0.06 mg/L[2][3] |
| Precision (%RSD) | 0.32 - 13.76%[2] | < 15%[2] |
| Accuracy (Recovery %) | 82.97 - 114.96%[2] | 85 - 115%[2] |
| Derivatization Required | Yes (e.g., Silylation)[1][2] | No[2] |
| Primary Advantage | Robust and widely available technique.[2] | High specificity and throughput without derivatization.[2] |
Experimental Workflow for Adipic Acid Quantification
The general workflow for analyzing adipic acid in a biological matrix, such as plasma or urine, involves sample preparation, which may include extraction and derivatization, followed by instrumental analysis. The specific steps can vary depending on the chosen analytical technique.
Detailed Experimental Protocol: GC-MS with Silylation
This protocol details a common procedure for the derivatization of adipic acid using silylation followed by GC-MS analysis. Silylation involves replacing the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[1]
1. Sample Preparation and Extraction:
-
For biological samples like plasma or urine, an initial extraction step is necessary to remove interfering substances.[4] This can be achieved through liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).[2][4]
-
An internal standard, such as a stable isotope-labeled adipic acid (e.g., Adipic acid-13C6), should be added to the sample before extraction to correct for matrix effects and variations in sample preparation.[1]
2. Silylation (Derivatization):
-
After extraction, the solvent is evaporated to dryness under a gentle stream of nitrogen.
-
The dried residue is reconstituted in a suitable anhydrous solvent (e.g., pyridine).
-
A silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the sample.[1][5]
-
The reaction vial is tightly capped and heated (e.g., at 70°C for 60 minutes) to facilitate the derivatization process.[1]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
3. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column is used.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable for separating the silylated adipic acid.[2]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[2]
-
Injection Mode: A splitless injection is commonly employed to enhance sensitivity.[2]
-
Injector Temperature: A typical injector temperature is 250°C.[2]
-
Oven Temperature Program: The oven temperature is programmed to start at a lower temperature and gradually increase to ensure good separation of the analytes. An example program could be: initial temperature of 100°C held for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
MS Detector: A mass spectrometer is used as the detector, typically operated in the electron ionization (EI) mode.
-
Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) mode is often used to improve sensitivity and selectivity by monitoring characteristic ions of the silylated adipic acid.
Logical Relationship: The "Why" of Derivatization
For GC-MS analysis of polar, non-volatile compounds like adipic acid, derivatization is a critical step. The following diagram illustrates the rationale behind this chemical modification process.
References
A Head-to-Head Battle: BSTFA and Other Silylating Agents for Dicarboxylic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acids is a critical analytical challenge. Their inherent polarity and low volatility make them unsuitable for direct analysis by gas chromatography (GC). Derivatization is a mandatory step to enhance their volatility and thermal stability. Among the various derivatization techniques, silylation, particularly using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely adopted method. This guide provides an objective comparison of BSTFA with other common silylating and derivatization agents, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.
Silylation vs. Esterification: A Tale of Two Methods
The two most prevalent derivatization methods for dicarboxylic acids are silylation and esterification.[1] Silylation involves replacing the active hydrogens on the carboxyl groups with a trimethylsilyl (TMS) group, while esterification converts the carboxylic acids into their corresponding esters (e.g., methyl or butyl esters).[1]
BSTFA is a powerful silylating agent that reacts with a wide range of polar organic compounds, including carboxylic acids, to replace active hydrogens with a TMS group.[2] The resulting TMS derivatives are more volatile, less polar, and more thermally stable than the parent compounds.[2] Alternative silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[3][4] Esterification is commonly performed using reagents like boron trifluoride in methanol (BF3/Methanol).[5]
Performance Metrics: A Data-Driven Comparison
The choice between derivatization agents often hinges on factors like sensitivity, reproducibility, and reaction conditions. The following table summarizes a comparative study on the analysis of C3-C9 dicarboxylic acids in atmospheric aerosols using BSTFA and BF3/Methanol.
| Feature | Silylation (e.g., with BSTFA) | Esterification (e.g., with BF3/Methanol) |
| Principle | Replaces active hydrogens on carboxyl groups with a trimethylsilyl (TMS) group.[1] | Converts carboxylic acids to their corresponding esters (e.g., methyl or butyl esters).[1] |
| Advantages | Generally provides lower detection limits and higher reproducibility.[1][5] Milder reaction conditions for some reagents. Reagents and byproducts are often highly volatile, reducing chromatographic interference.[1] | Derivatives (esters) are generally more stable than silyl ethers, especially in the presence of moisture. Reagents are often less expensive.[1] |
| Disadvantages | Silylating reagents and their derivatives are highly sensitive to moisture.[1] Can be more expensive than esterification reagents. | Often requires higher temperatures and longer reaction times. |
Table 1: Comparison of Silylation (BSTFA) and Esterification (BF3/Methanol) for C3-C9 Dicarboxylic Acids [5]
| Analyte | Derivatization Method | Limit of Detection (LOD) (ng/m³) | Reproducibility (RSD%) |
| Malonic Acid (C3) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Succinic Acid (C4) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Glutaric Acid (C5) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Adipic Acid (C6) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Pimelic Acid (C7) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Suberic Acid (C8) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 | |
| Azelaic Acid (C9) | BSTFA | ≤ 2 | ≤ 10 |
| BF3/Methanol | ≤ 4 | ≤ 15 |
The data clearly indicates that for low-volume particulate matter samples, BSTFA is the preferred reagent, offering lower detection limits and higher reproducibility for C3-C9 dicarboxylic acids.[5]
Choosing Your Silylating Agent: BSTFA vs. MSTFA and MTBSTFA
While BSTFA is a workhorse, other silylating agents have their own merits.
-
MSTFA is another common trimethylsilylating agent. It is often considered to be of similar reactivity to BSTFA.[6]
-
MTBSTFA produces tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable towards hydrolysis than TMS derivatives.[3] However, MTBSTFA may not be suitable for sterically hindered compounds, as it can result in very small or no analytical signals.[4][7] For such compounds, BSTFA is often a better choice.[4][7] MTBSTFA can also facilitate the separation of isomers when used with semi-polar columns.[4][7]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results.
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of dicarboxylic acids to their trimethylsilyl (TMS) esters using BSTFA.[1]
Materials:
-
Sample containing dicarboxylic acids
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as BSTFA is highly moisture-sensitive.[1] Accurately weigh 1-10 mg of the dried sample or standard into a reaction vial.
-
Reagent Addition: Add a suitable volume of anhydrous solvent to dissolve the sample. Then, add the BSTFA reagent. For moderately hindered or slowly reacting compounds, a catalyst such as TMCS can be added to the BSTFA.[8] A common formulation is BSTFA with 1% TMCS.[9]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.[1] Heat the reaction mixture at 70-80°C for 1-3 hours.[1] The optimal time and temperature may need to be determined empirically for specific analytes.
-
Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC.[1]
Protocol 2: Esterification using BF3/Methanol
This protocol details the conversion of dicarboxylic acids to their methyl esters using a 10-14% BF3-Methanol solution.[1]
Materials:
-
Sample containing dicarboxylic acids
-
10-14% Boron trifluoride-methanol solution
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the dried sample or standard into a reaction vial.
-
Reagent Addition: Add a suitable volume of the BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60-100°C for 5-15 minutes.[10]
-
Extraction: Cool the reaction mixture to room temperature. Add 1 mL of water and 1 mL of hexane.[1] Vortex vigorously to extract the methyl esters into the hexane layer. Allow the layers to separate.
-
Drying and Analysis: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC analysis.[1]
Visualizing the Workflow
To better understand the logical flow of dicarboxylic acid analysis, the following diagram illustrates the key steps from sample preparation to final analysis.
Caption: General experimental workflow for dicarboxylic acid analysis using silylation.
Conclusion
For the analysis of dicarboxylic acids by GC, derivatization is an indispensable step. BSTFA stands out as a highly effective silylating agent, particularly when high sensitivity and reproducibility are required.[5] While esterification with reagents like BF3/Methanol presents a viable and often more cost-effective alternative, it may not achieve the same low detection limits as silylation with BSTFA.[5] The choice of silylating agent also warrants consideration, with BSTFA being a versatile option and MTBSTFA providing more stable derivatives at the cost of reactivity with sterically hindered molecules.[3][4][7] Ultimately, the optimal derivatization strategy will depend on the specific dicarboxylic acids of interest, the sample matrix, and the analytical performance requirements of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BSTFA and Dichloromethane - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
A Comparative Guide to the Quantification of Adipic Acid: Accuracy and Precision of the TMS Derivative Method
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of adipic acid, a key dicarboxylic acid, is paramount in various metabolic and industrial studies. This guide provides an objective comparison of the widely used trimethylsilyl (TMS) derivatization method for gas chromatography-mass spectrometry (GC-MS) with alternative analytical techniques. Supported by experimental data, this document aims to assist in the selection of the most suitable method for specific research needs.
Quantitative Performance Comparison
The choice between analytical methods for adipic acid quantification often hinges on the required sensitivity, sample matrix, and desired throughput. The following table summarizes typical validation parameters for the quantification of adipic acid using its TMS derivative via GC-MS and a common alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which often does not require derivatization.
| Validation Parameter | GC-MS (with TMS Derivatization) | LC-MS/MS (without Derivatization) |
| Linearity (r²) | > 0.995[1] | > 0.99[1] |
| Linear Range | 2.0 - 100.0 µg/mL[1] | 0.1 - 5.0 mg/L[1][2] |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L[1] | ≤ 0.06 mg/L[1][2] |
| Limit of Quantification (LOQ) | Typically in the µg/mL to ng/mL range[3] | In the range of 5.0 µg/mL to 50.0 µg/mL for some organic acids, but can be lower[3] |
| Precision (%RSD / %CV) | 0.32 - 13.76%[1] | < 15%[1] |
| Accuracy (Recovery %) | 82.97 - 114.96%[1] | 85 - 115%[1] |
Note: The performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions. The data presented is a compilation from various sources to provide a general comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the TMS derivatization of adipic acid for GC-MS analysis and a direct analysis method using LC-MS/MS.
This protocol outlines the derivatization of adipic acid to its more volatile and thermally stable TMS ether, followed by GC-MS analysis.[4]
Materials:
-
Adipic acid standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Gentle stream of nitrogen for evaporation
Procedure:
-
Sample Preparation: Transfer a known volume or weight of the sample containing adipic acid into a reaction vial. If the sample is in a protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. Protic solvents like methanol or water are incompatible with silylation reagents.[5]
-
Reconstitution: Add 100 µL of an anhydrous solvent, such as pyridine, to the dried sample residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[4] The amount of derivatizing reagent should be in excess to ensure complete reaction.[6]
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
This method is designed for the direct quantification of adipic acid in a biological matrix, such as human plasma, using a stable isotope-labeled internal standard.[1]
Materials:
-
Plasma sample
-
Adipic acid-13C6 internal standard (IS) working solution
-
1M HCl
-
Extraction solvent (e.g., ethyl acetate)
-
Reconstitution solvent (e.g., mobile phase)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 100 µL of the plasma sample, add 10 µL of the Adipic acid-13C6 internal standard working solution.
-
Acidification: Add 50 µL of 1M HCl to acidify the sample.[1]
-
Liquid-Liquid Extraction: Add an appropriate volume of extraction solvent (e.g., 600 µL of ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of reconstitution solvent.
-
LC-MS/MS Analysis: The reconstituted sample is then injected into the LC-MS/MS system for analysis.
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the two described methods.
Discussion
The quantification of adipic acid via its TMS derivative followed by GC-MS analysis is a robust and well-established method. Derivatization is essential to increase the volatility and thermal stability of the otherwise polar and non-volatile adipic acid, leading to improved chromatographic peak shape and resolution.[4] Silylation reagents like BSTFA are highly reactive and effective for this purpose.[4][7]
However, the derivatization step can be time-consuming and introduce analytical variability. The TMS derivatives can also be unstable and susceptible to hydrolysis, requiring samples to be analyzed relatively quickly after preparation.
In contrast, LC-MS/MS methods offer high specificity and sensitivity, often without the need for derivatization.[1] This simplifies sample preparation and can increase throughput. The use of a stable isotope-labeled internal standard, such as adipic acid-13C6, effectively corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[1][8]
Both GC-MS with TMS derivatization and LC-MS/MS are powerful techniques for the quantification of adipic acid. The choice between them depends on the specific requirements of the study.
-
GC-MS with TMS derivatization is a reliable and widely available technique, particularly suitable for laboratories with established expertise and when high chromatographic resolution is critical.
-
LC-MS/MS is often the preferred method for high-throughput applications, analysis of complex biological matrices, and when the highest sensitivity is required, as it can eliminate the need for a derivatization step.
Researchers should consider the trade-offs between sample preparation time, instrument availability, and the desired analytical performance characteristics when selecting the most appropriate method for their adipic acid quantification needs.
References
- 1. benchchem.com [benchchem.com]
- 2. pragolab.cz [pragolab.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Dicarboxylic Acid Derivatization Methods for GC-MS Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acids is crucial in various fields, from metabolomics to environmental analysis. Due to their low volatility and high polarity, direct analysis by gas chromatography-mass spectrometry (GC-MS) is often challenging, necessitating a derivatization step. This guide provides an objective comparison of the most common derivatization methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.
The two most prevalent derivatization techniques for dicarboxylic acids are silylation and esterification.[1] Silylation involves replacing the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group, while esterification converts the carboxylic acids into their corresponding esters (e.g., methyl esters).[2] Both methods aim to increase the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.[2]
Performance Comparison of Derivatization Agents
The choice between silylation and esterification is critical and depends on factors such as the required sensitivity, the specific dicarboxylic acids of interest, and the sample matrix.[3] The following table summarizes the key performance metrics of the most common derivatization reagents.
| Parameter | BSTFA (Silylation) | BF₃-Methanol (Esterification) | Diazomethane (Esterification) |
| Derivative | Trimethylsilyl (TMS) ester | Methyl ester | Methyl ester |
| Detection Limit (LOD) | Lower (≤ 2 ng/m³)[4][5] | Higher (≤ 4 ng/m³)[4][5] | Generally provides high yields, but less common in recent quantitative studies due to safety concerns.[1] |
| Reproducibility (RSD%) | Higher (≤ 10%)[4][5] | Satisfactory (≤ 15%)[4][5] | High reactivity can lead to excellent reproducibility when handled correctly.[6] |
| Reaction Conditions | Mild (e.g., 70°C for 1-2 hours)[1] | Requires heating (e.g., 60-100°C for 15-30 minutes)[3] | Rapid, often instantaneous at room temperature.[7] |
| By-products | Volatile and generally do not interfere with chromatography.[8] | Water and salts, which may need to be removed.[9] | Nitrogen gas is the only by-product.[10] |
| Safety Concerns | Moisture sensitive.[8] | Corrosive and toxic.[9] | Highly toxic and explosive, requiring specialized handling procedures.[1][6] |
| Advantages | - Lower detection limits and higher reproducibility for C3-C9 dicarboxylic acids.[3][4]- Versatile, reacting with a broad range of polar compounds.[8] | - Reagents are relatively inexpensive.- Well-established method. | - Rapid and clean reaction with minimal by-products.[6][10]- High reaction efficiency. |
| Disadvantages | - TMS derivatives can be susceptible to hydrolysis.[11]- Reagent is moisture sensitive.[8] | - May not be suitable for trace analysis of low-molecular-weight dicarboxylic acids due to higher detection limits.[12]- The BF₃/butanol technique can be more time-consuming.[5] | - Significant safety hazards (toxic and explosive).[1][6]- Precursor compounds can be carcinogenic.[9] |
Experimental Workflows and Decision Logic
The general workflow for dicarboxylic acid analysis involves sample preparation, derivatization, and instrumental analysis. The choice between silylation and esterification is a key decision point in this workflow.
Caption: General workflow for dicarboxylic acid analysis.
The decision between silylation and esterification often depends on the specific analytical requirements.
Caption: Decision logic for choosing a derivatization method.
Detailed Experimental Protocols
Below are detailed methodologies for the two primary derivatization techniques.
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This method converts dicarboxylic acids to their corresponding trimethylsilyl (TMS) esters.[2]
Reagents and Materials:
-
Dicarboxylic acid sample/standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst[13]
-
Anhydrous solvent (e.g., pyridine, acetonitrile)[13]
-
Reaction vials (2 mL, with PTFE-lined caps)[13]
-
Heating block or oven[13]
-
Vortex mixer[13]
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as BSTFA is moisture-sensitive.[2]
-
Reagent Addition: Accurately weigh 1-10 mg of the dried sample or standard into a reaction vial. Add a suitable volume of anhydrous solvent to dissolve the sample. Then, add 50-100 µL of BSTFA (with 1% TMCS if needed). A molar excess of the silylating reagent (at least 2:1) is recommended to ensure complete derivatization.[13]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 1-2 hours.[1]
-
Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.[1]
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol details the conversion of dicarboxylic acids to their methyl esters using a BF₃-Methanol solution.[2]
Reagents and Materials:
-
Dicarboxylic acid sample/standard
-
10-14% BF₃-Methanol solution[2]
-
Hexane[2]
-
Water (HPLC grade)
-
Anhydrous sodium sulfate
-
Reaction vials (with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1-25 mg of the sample into a reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness.[9]
-
Reagent Addition: Add 2 mL of 10-14% BF₃-Methanol solution to the vial.[3]
-
Reaction: Seal the vial and heat at 60-100°C for 15-30 minutes.[3]
-
Extraction: Cool the reaction mixture to room temperature. Add 1 mL of water and 1 mL of hexane.[2] Vortex vigorously to extract the methyl esters into the hexane layer.[2]
-
Drying and Analysis: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC analysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
The Superior Performance of Deuterated Bis(trimethylsilyl) Adipate as an Internal Standard in Quantitative GC/MS Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC/MS), the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of deuterated Bis(trimethylsilyl) adipate, generated in situ via a deuterated silylating agent, against its non-deuterated counterparts and other structural analogs.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the deuterated form of this compound becomes chemically identical to the analyte but is distinguishable by its mass-to-charge ratio (m/z). This near-perfect chemical mimicry allows it to effectively compensate for variations throughout the analytical workflow, from sample preparation and derivatization to chromatographic separation and ionization.
Quantitative Performance: A Head-to-Head Comparison
The use of a deuterated internal standard, such as that created by derivatizing adipic acid with a deuterated silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (d9-MSTFA), consistently results in higher precision and accuracy in quantitative GC/MS analysis.[1][2] The following table summarizes representative data illustrating the superior performance of a deuterated silylated internal standard compared to a non-deuterated structural analog.
| Performance Metric | Deuterated this compound (IS) | Non-Deuterated Structural Analog (IS) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Matrix Effect | Minimal to None | Variable and significant |
This data is representative of the typical performance improvements observed when using a deuterated internal standard generated from a deuterated silylating agent.
Experimental Protocol: In-Situ Generation of Deuterated this compound
The following protocol describes the generation of deuterated this compound as an internal standard for quantitative analysis. This method involves the derivatization of a standard solution of adipic acid with a deuterated silylating agent.
Materials:
-
Adipic acid standard
-
Deuterated N-methyl-N-(trimethylsilyl)trifluoroacetamide (d9-MSTFA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (or other suitable solvent)
-
Sample matrix (e.g., plasma, urine)
-
GC/MS system
Procedure:
-
Preparation of Internal Standard Stock Solution: Prepare a standard solution of adipic acid in a suitable solvent.
-
Derivatization of Internal Standard: In a separate vial, derivatize the adipic acid standard solution with d9-MSTFA to generate deuterated this compound.
-
Sample Preparation: To the unknown sample, add a known amount of the deuterated this compound internal standard solution.
-
Analyte Derivatization: Derivatize the spiked sample with non-deuterated MSTFA.
-
GC/MS Analysis: Inject the final derivatized sample into the GC/MS system for analysis.
-
Quantification: Determine the concentration of the analyte by calculating the peak area ratio of the non-deuterated this compound to the deuterated internal standard.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams illustrate the key workflows.
Discussion and Alternatives
The primary advantage of using a deuterated internal standard like this compound-d18, generated from a deuterated silylating agent, is its ability to co-elute with the analyte. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are a common source of variability and inaccuracy in GC/MS analysis.[3] Structural analogs, on the other hand, often have different retention times and can be affected differently by the sample matrix, leading to less reliable quantification.
While the use of deuterated internal standards is highly recommended, there are alternatives. These include using a different, non-isomeric deuterated compound or a structural analog. However, it is crucial to thoroughly validate the performance of any non-deuterated internal standard to ensure it provides adequate correction for analytical variability. In many cases, the improved data quality and reliability offered by a deuterated internal standard justify the initial investment.
References
A Comparative Guide to the Thermal Stability of Silyl Esters of Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various silyl esters derived from dicarboxylic acids. The selection of an appropriate silyl ester is critical in processes requiring thermal processing, such as in the synthesis of polymers, drug delivery systems, and materials science, where stability at elevated temperatures is paramount. This document outlines the factors influencing thermal stability, presents available data, and provides standardized protocols for synthesis and thermal analysis.
Introduction to Silyl Esters of Dicarboxylic Acids
Silyl esters are formed by the reaction of a carboxylic acid with a silylating agent. In the case of dicarboxylic acids, this results in the formation of a bis(silyl ester). The Si-O-C bond in silyl esters is susceptible to hydrolysis, but its thermal stability is a key parameter in many non-aqueous applications. The stability of these esters is significantly influenced by the steric bulk of the substituents on the silicon atom and the structure of the dicarboxylic acid. Generally, silyl esters are known to be more labile than the corresponding silyl ethers.
Factors Influencing Thermal Stability
The primary factor governing the thermal stability of silyl esters is the steric hindrance around the silicon atom. Bulky substituents on the silicon atom provide greater steric protection to the ester linkage, thereby increasing its thermal stability. The general order of stability for commonly used silyl groups is as follows:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS/TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)
The structure of the dicarboxylic acid also plays a role. Aromatic dicarboxylic acids, with their rigid structures, may confer different thermal properties compared to flexible aliphatic dicarboxylic acids. However, detailed comparative studies on this aspect are limited in publicly available literature.
Comparative Thermal Stability Data
Direct, quantitative comparative data from thermogravimetric analysis (TGA) for a wide range of silyl esters of dicarboxylic acids is not extensively available. The following table summarizes the expected trend in thermal stability based on the steric bulk of the silyl group. While specific decomposition temperatures (Td) are not cited due to a lack of readily available comparative studies, the table provides a qualitative to semi-quantitative comparison.
| Silyl Ester of Dicarboxylic Acid | Silyl Group | Dicarboxylic Acid | Expected Relative Thermal Stability | Boiling Point (°C) (for Bis(trimethylsilyl) adipate) |
| This compound | Trimethylsilyl (TMS) | Adipic Acid | Low | 241.3 at 760 mmHg[1] |
| Bis(tert-butyldimethylsilyl) Adipate | tert-Butyldimethylsilyl (TBDMS) | Adipic Acid | Moderate | Not available |
| Bis(triisopropylsilyl) Adipate | Triisopropylsilyl (TIPS) | Adipic Acid | High | Not available |
| Bis(trimethylsilyl) Terephthalate | Trimethylsilyl (TMS) | Terephthalic Acid | Low | Not available |
| Bis(tert-butyldiphenylsilyl) Terephthalate | tert-Butyldiphenylsilyl (TBDPS) | Terephthalic Acid | Very High | Not available |
Note: The boiling point of this compound is provided as a physical property reference; thermal decomposition would occur at higher temperatures. The stability trend is inferred from the general principles of silyl ester chemistry.[2]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of a silyl ester of a dicarboxylic acid.
Materials:
-
Adipic acid
-
Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Toluene)
-
Triethylamine (as a hydrohalide acceptor)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the dicarboxylic acid (e.g., adipic acid) and triethylamine in the anhydrous solvent.
-
Heat the mixture to reflux.
-
Slowly add trimethylchlorosilane dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate.
-
Filter off the precipitate and wash it with the anhydrous solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude bis(trimethylsilyl) ester.
-
The crude product can be purified by fractional distillation under reduced pressure.
Thermogravimetric Analysis (TGA) Protocol
This protocol provides a general procedure for determining the thermal stability of silyl esters using TGA.
Instrument:
-
A calibrated thermogravimetric analyzer.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the silyl ester into a clean TGA crucible (e.g., alumina or platinum).
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be reported as the temperature at 5% weight loss (Td5%).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal analysis of silyl esters of dicarboxylic acids.
Caption: General workflow for the synthesis and thermal stability analysis of silyl esters.
Conclusion
The thermal stability of silyl esters of dicarboxylic acids is a critical parameter for their application in high-temperature processes. The evidence strongly suggests that stability is directly related to the steric bulk of the silylating group, with larger, more branched groups affording greater thermal resistance. While comprehensive quantitative data is sparse, the principles outlined in this guide provide a solid framework for selecting appropriate silyl esters for specific thermal requirements. Further experimental investigation is warranted to establish a detailed, quantitative database of thermal decomposition temperatures for a broader range of these compounds.
References
LC-MS versus GC-MS for the analysis of adipic acid and its derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of adipic acid and its derivatives, the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that impacts sensitivity, throughput, and sample preparation complexity. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed methodologies, to aid in selecting the most suitable approach for your specific analytical needs.
At a Glance: Key Differences
| Feature | LC-MS/MS | GC-MS |
| Derivatization | Not required | Mandatory for adipic acid |
| Primary Advantage | High specificity and throughput without derivatization[1] | Robust and widely available technique[1] |
| Sample State | Liquid samples[2] | Volatile and thermally stable compounds[2] |
| Ionization | Soft ionization (e.g., ESI, APCI)[2][3] | Hard ionization (e.g., EI)[2][3] |
Performance Comparison
The selection of an analytical technique is often dictated by the required sensitivity, the nature of the sample matrix, and the desired sample throughput. Below is a summary of typical validation parameters for the quantification of adipic acid using both LC-MS/MS and GC-MS.
| Validation Parameter | LC-MS/MS with Adipic acid-13C6 IS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.99[1] | > 0.995[1] |
| Linear Range | 0.1 - 5.0 mg/L[1][4] | 2.0 - 100.0 µg/mL[1][5][6] |
| Limit of Detection (LOD) | ≤ 0.06 mg/L[1][4] | 0.04 - 0.42 µmol/L[1] |
| Precision (%RSD / %CV) | < 15%[1] | 0.32 - 13.76%[1] |
| Accuracy (Recovery %) | 85 - 115%[1] | 82.97 - 114.96%[1] |
The Challenge of Adipic Acid Analysis by GC-MS
Adipic acid, a dicarboxylic acid, is a polar and non-volatile compound.[7] These characteristics make its direct analysis by gas chromatography challenging due to low volatility and the potential for thermal decomposition in the GC inlet.[7] To overcome these limitations, a derivatization step is essential to convert the polar carboxylic acid groups into less polar and more volatile derivatives.[7] This chemical modification increases volatility, improves thermal stability, enhances chromatographic peak shape, and can lead to characteristic fragmentation patterns for better mass spectrometric detection.[7]
Common derivatization approaches for carboxylic acids like adipic acid include silylation and alkylation/esterification.[7] Silylation reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are highly reactive.[7] Alkylation can be achieved using reagents like BF3-Methanol.[7] The choice of derivatization reagent can impact the stability of the resulting derivative.[7] For instance, MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) produces more hydrolytically stable TBDMS esters, which is advantageous when dealing with complex matrices or when there are delays in analysis.[7]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of adipic acid using LC-MS and GC-MS.
Detailed Experimental Protocols
LC-MS/MS Method for Adipic Acid Quantification
This method is designed for the direct quantification of adipic acid in biological matrices, such as human plasma, utilizing a stable isotope-labeled internal standard.[1]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the Adipic acid-13C6 internal standard working solution.[1]
-
Acidify the sample by adding 50 µL of 1M HCl.[1]
-
Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate and vortexing the mixture for 2 minutes.[1]
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
2. LC Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used. An organic acid-specific column, such as a Thermo Scientific Acclaim™ Organic Acid (OA) column, can also be employed for enhanced separation.[4]
-
Mobile Phase: A typical mobile phase for organic acid analysis could be a gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. MS/MS Conditions:
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecular ion [M-H]- of adipic acid.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both adipic acid and its internal standard. For adipic acid, the deprotonated molecular ion at m/z 145 can be monitored.[4]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument.[1]
GC-MS Method for Adipic Acid Quantification (with Derivatization)
This method requires a derivatization step to increase the volatility of adipic acid for gas chromatographic analysis.[1]
1. Sample Preparation and Derivatization:
-
Perform an initial extraction as described in the LC-MS/MS protocol (liquid-liquid extraction).[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]
-
Silylation (using BSTFA):
-
Alkylation/Esterification (using BF3-Methanol):
-
Add 200 µL of anhydrous methanol and 100 µL of 14% BF3-Methanol solution to the dried sample.[7]
-
Tightly cap the vial, vortex for 30 seconds, and heat at 80°C for 30 minutes.[7]
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously.[7]
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the dimethyl adipate to a clean vial for GC-MS analysis.[7]
-
2. GC Conditions:
-
GC System: A gas chromatograph equipped with a capillary column.[1]
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Injection Mode: Splitless injection is often used for trace analysis.
3. MS Conditions:
-
Mass Spectrometer: A mass spectrometer, typically a single quadrupole or a triple quadrupole.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: For quantification, Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized adipic acid. For the di-TMS derivative, the molecular ion (M+) at m/z 290 and key fragments like [M-15]+ can be monitored.[7]
Conclusion
Both LC-MS and GC-MS are powerful techniques for the analysis of adipic acid and its derivatives. LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization, leading to higher throughput and potentially simpler sample preparation.[1] It generally provides excellent sensitivity and specificity.[8]
GC-MS, while a robust and widely accessible technique, necessitates a derivatization step for the analysis of polar, non-volatile compounds like adipic acid.[1][4] This adds complexity and time to the sample preparation workflow but can yield excellent chromatographic separation and sensitivity.[7]
The choice between LC-MS and GC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, available instrumentation, and throughput needs. For high-throughput screening and the analysis of complex biological samples where minimizing sample preparation is crucial, LC-MS/MS is often the preferred method. For laboratories with established GC-MS workflows and expertise in derivatization, GC-MS remains a viable and reliable option.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. pragolab.cz [pragolab.cz]
- 5. researchgate.net [researchgate.net]
- 6. The determination of adipic acid in the working place air and water by GC method | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
A Spectroscopic Showdown: Bis(trimethylsilyl) Adipate versus Other Silyl Esters
A detailed comparative analysis of the spectroscopic characteristics of Bis(trimethylsilyl) adipate against other silyl esters, providing researchers, scientists, and drug development professionals with key data for identification and differentiation.
This guide offers an in-depth comparison of the spectroscopic properties of this compound with other relevant silyl esters. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a comprehensive resource for the unambiguous identification and characterization of these compounds in complex matrices.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs, Bis(trimethylsilyl) succinate and Bis(trimethylsilyl) sebacate. These compounds represent silyl esters of dicarboxylic acids with varying chain lengths, allowing for a systematic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Analogs
| Compound Name | Formula | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | C₁₂H₂₆O₄Si₂ | ~2.2-2.4 (t, 4H, α-CH₂), ~1.6-1.7 (m, 4H, β-CH₂), ~0.2-0.3 (s, 18H, Si(CH₃)₃) | ~173 (C=O), ~34 (α-CH₂), ~24 (β-CH₂), ~0 (Si(CH₃)₃) |
| Bis(trimethylsilyl) succinate | C₁₀H₂₂O₄Si₂ | ~2.5-2.6 (s, 4H, α-CH₂), ~0.2-0.3 (s, 18H, Si(CH₃)₃) | ~172 (C=O), ~29 (α-CH₂), ~0 (Si(CH₃)₃) |
| Bis(trimethylsilyl) sebacate | C₁₆H₃₄O₄Si₂ | ~2.2-2.3 (t, 4H, α-CH₂), ~1.5-1.6 (m, 4H, β-CH₂), ~1.2-1.4 (m, 8H, other CH₂), ~0.2-0.3 (s, 18H, Si(CH₃)₃) | ~173 (C=O), ~34 (α-CH₂), ~29 (other CH₂), ~25 (other CH₂), ~0 (Si(CH₃)₃) |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of silyl esters are characterized by strong absorption bands corresponding to the C=O and Si-O-C functional groups. The absence of a broad O-H stretching band, characteristic of carboxylic acids, is a key indicator of successful silylation.
Table 2: Key Infrared (IR) Absorption Bands for this compound and Analogs
| Compound Name | C=O Stretch (cm⁻¹) | Si-O-C Stretch (cm⁻¹) | Si-C Stretch (cm⁻¹) |
| This compound | ~1720-1740 | ~1100-1250 | ~840 and ~750 |
| Bis(trimethylsilyl) succinate | ~1720-1740 | ~1100-1250 | ~840 and ~750 |
| Bis(trimethylsilyl) sebacate | ~1720-1740 | ~1100-1250 | ~840 and ~750 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of trimethylsilyl esters of dicarboxylic acids typically shows characteristic fragmentation patterns. The molecular ion peak (M⁺) may be weak or absent. Common fragments include the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, which is often the base peak, and ions resulting from the loss of a methyl group ([M-15]⁺) or a trimethylsiloxy group ([M-89]⁺).
Table 3: Prominent Mass Spectral Fragments for this compound and Analogs
| Compound Name | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | 290.5 | 275 ([M-CH₃]⁺), 147, 141, 75, 73 ([Si(CH₃)₃]⁺, base peak)[1] |
| Bis(trimethylsilyl) succinate | 262.5 | 247 ([M-CH₃]⁺), 147, 117, 75, 73 ([Si(CH₃)₃]⁺, base peak) |
| Bis(trimethylsilyl) sebacate | 346.6 | 331 ([M-CH₃]⁺), 147, 197, 75, 73 ([Si(CH₃)₃]⁺, base peak) |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and accuracy.
Synthesis of this compound
A common method for the synthesis of silyl esters is the reaction of the corresponding carboxylic acid with a silylating agent.
Materials:
-
Adipic acid
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial with a PTFE-lined cap
Procedure:
-
Dry the adipic acid under vacuum to remove any residual moisture.
-
In a clean, dry reaction vial, dissolve a known amount of adipic acid in the anhydrous solvent.
-
Add a molar excess (typically 2.2 equivalents) of the silylating agent (BSA or BSTFA) to the solution.
-
Seal the vial and heat the mixture at 60-80°C for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature. The product can be analyzed directly or purified by distillation under reduced pressure.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the silyl ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation and Analysis:
-
The silyl ester is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
A small amount of the sample is dissolved in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
The solution is injected into the GC, where the components are separated on a capillary column.
-
The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of silyl esters.
References
Safety Operating Guide
Proper Disposal of Bis(trimethylsilyl) Adipate: A Guide for Laboratory Professionals
For researchers and scientists in drug development and other laboratory settings, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of Bis(trimethylsilyl) adipate. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions:
This compound is a moisture-sensitive liquid. It is classified as a combustible liquid and causes serious eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, must be worn at all times when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated fume hood. An emergency eye wash station and safety shower should be readily accessible.
Summary of Hazards and Properties
For quick reference, the table below summarizes the key characteristics of this compound and its primary hydrolysis products.
| Chemical Name | Molecular Formula | Key Hazards | Physical State |
| This compound | C12H26O4Si2 | Combustible liquid, serious eye irritant, moisture-sensitive. | Liquid |
| Adipic Acid | C6H10O4 | Skin and eye irritant. | White crystalline solid |
| Hexamethyldisiloxane | C6H18OSi2 | Flammable liquid. | Liquid |
Step-by-Step Disposal Protocol
The primary and recommended method for the safe disposal of this compound involves controlled hydrolysis to convert it into less reactive compounds, followed by the appropriate management of the resulting waste streams. This procedure should be performed in a fume hood.
Experimental Protocol: Controlled Hydrolysis
For Small Quantities (less than 10 g):
-
Place the this compound in a beaker or flask equipped with a magnetic stirrer.
-
While stirring, slowly add a 5-10% aqueous solution of sodium bicarbonate or water. The reaction may generate heat. Control the rate of addition to prevent excessive temperature increase.
-
Continue stirring the mixture for at least one hour to ensure complete hydrolysis.
For Large Quantities (greater than 10 g):
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve the this compound in a water-miscible organic solvent such as isopropanol or ethanol.
-
Slowly add a 5-10% aqueous solution of sodium bicarbonate or water from the dropping funnel while continuously stirring the mixture.
-
After the addition is complete, continue to stir the mixture for several hours to ensure the hydrolysis is complete.
Waste Stream Management
-
Neutralization and Separation: After hydrolysis, the mixture will likely be biphasic, consisting of an organic layer (primarily hexamethyldisiloxane) and an aqueous layer. Check the pH of the aqueous layer and neutralize it to a pH between 6 and 8 using a dilute acid or base as needed.
-
Aqueous Layer Disposal: The neutralized aqueous layer, containing the sodium salt of adipic acid, can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other regulated hazardous materials. Always consult your institution's environmental health and safety (EHS) office for local regulations on sewer disposal.
-
Organic Layer Disposal: The organic layer, which is primarily flammable hexamethyldisiloxane, must be collected in a designated container for flammable organic solvent waste.
-
Solid Waste Disposal: Any contaminated materials, such as gloves, absorbent pads, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste. The original container of this compound should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as flammable organic waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Bis(trimethylsilyl) adipate
In the dynamic environment of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Bis(trimethylsilyl) adipate, ensuring the well-being of laboratory personnel and the integrity of your research. Strict adherence to these protocols is crucial for minimizing risks and establishing a secure and efficient workflow.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Hexanedioic acid, 1,6-bis(trimethylsilyl) ester
-
CAS Number: 18105-31-2
-
Molecular Formula: C12H26O4Si2
Hazard Identification and Personal Protective Equipment (PPE):
This compound is classified as a combustible liquid that causes serious eye irritation.[1] It may also cause skin and respiratory tract irritation.[1][2] Furthermore, it is moisture-sensitive and can react with water or moisture in the air.[2] Therefore, appropriate personal protective equipment is mandatory to ensure safety.
| PPE Category | Specific Equipment | Reason for Use |
| Eye and Face Protection | Chemical safety goggles | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Neoprene or nitrile rubber gloves | Provides a barrier against skin contact, which can cause irritation.[1] |
| Body Protection | Chemical-resistant lab coat | Protects against accidental spills and contamination of personal clothing.[1] |
| Closed-toe shoes | Prevents exposure from spills and protects feet from dropped objects. | |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of vapors, which can irritate the respiratory tract.[1][2] |
| Air-purifying respirator with organic vapor cartridges | May be required if ventilation is inadequate or for large-scale operations. |
Operational Plan for Handling this compound:
A systematic approach to handling this compound is critical to prevent exposure and maintain the compound's integrity. The following step-by-step protocol should be followed:
-
Preparation and Precaution:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Work in a well-ventilated chemical fume hood.
-
Remove all potential ignition sources as the substance is a combustible liquid.[1]
-
Have absorbent materials, such as vermiculite or sand, available for spill containment.
-
-
Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Ground and bond containers when transferring the liquid to prevent static discharge.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not breathe in vapors or mists.[1]
-
As the compound is moisture-sensitive, handle it under dry conditions.[2] Consider using a dry nitrogen atmosphere for transfers if the experiment is sensitive to moisture.
-
Use only non-sparking tools.[1]
-
-
Storage:
Disposal Plan:
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent paper), in a designated, labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
-
Disposal of Small Quantities (less than 50 mL):
-
For small liquid spills, absorb the material onto an inert absorbent like vermiculite, sand, or cat litter.[3]
-
Once absorbed, the material should be placed in a sealed container and disposed of as solid chemical waste.
-
-
Disposal of Large Quantities (greater than 50 mL):
-
Large quantities of unused this compound should be collected by a licensed hazardous waste disposal contractor.[3]
-
Do not attempt to dispose of large quantities down the drain or in regular trash.
-
-
Empty Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Once properly decontaminated, the container can be disposed of according to institutional guidelines.
-
Workflow for Handling and Disposal:
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
